1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Description
Properties
IUPAC Name |
(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-5-7-10-8(11-12-7)6-3-1-2-4-6/h6H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODANQCNOCJCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unmasking the Molecular Interlocutors: A Technical Guide to Identifying Biological Targets of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for the elucidation of biological targets for the novel chemical entity, 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine. Given the absence of established targets for this specific molecule, this document outlines a multi-pronged, systematic approach, beginning with predictive computational analysis and culminating in rigorous experimental validation. As Senior Application Scientists, we present not just a series of protocols, but a strategic workflow designed to maximize the probability of successful target identification and deconvolution.
The 1,2,4-oxadiazole moiety is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This inherent biological promiscuity underscores the necessity of a thorough and unbiased investigation to pinpoint the specific molecular partners of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine.
Part 1: In Silico Target Prediction - Charting the Probable Landscape
Before embarking on resource-intensive experimental work, a robust in silico analysis can provide a valuable roadmap, highlighting potential target classes and prioritizing experimental strategies. This initial phase leverages the chemical structure of the compound to predict its likely biological interactions.
Structural and Physicochemical Profiling
A foundational analysis of the molecule's properties is the first step. This includes calculating key physicochemical parameters to assess its drug-likeness and potential for interacting with various biological environments.
| Parameter | Predicted Value | Implication |
| Molecular Weight | ~181.24 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |
| LogP | ~1.5 - 2.5 | Moderate lipophilicity, suggesting good membrane permeability |
| Hydrogen Bond Donors | 2 (amine group) | Potential for key interactions with target proteins |
| Hydrogen Bond Acceptors | 3 (oxadiazole nitrogens and oxygen) | Potential for key interactions with target proteins |
| pKa (amine) | ~8.5 - 9.5 | Likely protonated at physiological pH, enabling ionic interactions |
Reverse Docking and Pharmacophore-Based Screening
With a characterized structure, we can computationally screen it against databases of known protein structures.
-
Reverse Docking : This method "docks" our small molecule into the binding sites of a vast library of proteins to predict potential binding partners.[6] This approach is particularly useful for identifying putative targets for molecules with known biological activity but an unknown mechanism.[6]
-
Pharmacophore Modeling : This technique identifies the essential 3D arrangement of chemical features of our molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and searches for proteins with binding sites that complement this pharmacophore.
These computational methods can generate a ranked list of potential protein targets, which can then be prioritized for experimental validation based on factors such as docking score, biological relevance, and expression in disease-relevant tissues.[7]
Caption: In silico workflow for initial target prediction.
Part 2: Experimental Target Deconvolution - From Prediction to Proof
The prioritized list of putative targets from the in silico analysis must be validated through direct experimental evidence. The following sections detail a tiered approach to experimental target identification, starting with broad, unbiased methods and progressing to more focused validation assays.
Phenotypic Screening: A Target-Agnostic Starting Point
Phenotypic screening is a powerful strategy to identify the functional consequences of a compound's activity without a priori knowledge of its target.[8] This approach involves testing the compound across a diverse range of cell-based assays that model various diseases or biological processes.
Workflow for Phenotypic Screening and Target Deconvolution:
-
Assay Selection : Choose a panel of disease-relevant cell-based assays (e.g., cancer cell proliferation, inflammatory cytokine release, neuronal viability).
-
High-Content Imaging : Utilize automated microscopy to assess changes in cellular morphology, protein localization, or other visual phenotypes upon compound treatment.
-
Hit Identification and Validation : Identify "hits" where the compound elicits a significant and reproducible phenotypic change.
-
Target Deconvolution : For validated hits, employ the methods described in the subsequent sections to identify the molecular target(s) responsible for the observed phenotype.[9]
Caption: Workflow for phenotypic screening and subsequent target deconvolution.
Chemical Proteomics: An Unbiased Approach to Target Identification
Chemical proteomics offers a powerful and unbiased method to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells.[10] This approach typically involves creating a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the small molecule of interest.
Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis : Synthesize a derivative of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine containing a linker at a position determined by structure-activity relationship (SAR) studies to be non-essential for activity. Attach a biotin tag to the terminus of the linker.
-
Cell Lysate Preparation : Prepare a protein extract from a relevant cell line or tissue.
-
Affinity Pulldown :
-
Incubate the biotinylated probe with the cell lysate to allow for binding to target proteins.
-
As a control, pre-incubate a separate aliquot of the lysate with an excess of the original, unmodified compound to competitively block the binding sites.
-
Capture the probe-protein complexes using streptavidin-coated beads.[11]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion : Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry (MS) Analysis : Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis : Identify proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated control. These are the high-confidence candidate targets.
Genetic and Genomic Approaches for Target Validation
Genetic and genomic methods provide an orthogonal approach to validate the targets identified through proteomics and to understand their functional relevance.
-
RNA Interference (RNAi) or CRISPR-Cas9 Knockdown : Systematically knock down the expression of candidate target genes in a relevant cellular model. If the knockdown of a specific gene phenocopies the effect of the compound, it provides strong evidence that this gene product is the relevant target.
-
Drug-Induced Haploinsufficiency Profiling : In this technique, a library of heterozygous deletion mutant yeast strains is screened for hypersensitivity to the compound. Strains that are hypersensitive are likely to harbor a deletion in a gene that is a target of the compound.
Part 3: Biophysical and Biochemical Validation - Confirming the Interaction
Once a high-confidence candidate target has been identified, it is crucial to confirm the direct interaction between the compound and the protein and to characterize the binding affinity.
Thermal Shift Assay (TSA)
TSA is a rapid and cost-effective method to confirm direct binding. The principle is that the binding of a ligand stabilizes a protein, leading to an increase in its melting temperature (Tm).[12]
Protocol: Thermal Shift Assay
-
Recombinant Protein : Obtain or produce a purified recombinant version of the candidate target protein.
-
Assay Setup : In a 96- or 384-well plate, mix the protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Compound Titration : Add varying concentrations of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine to the wells.
-
Thermal Denaturation : Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis : The Tm is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of the compound confirms a direct binding interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (on- and off-rates) and affinity (KD) of a drug-target interaction.
Protocol: Surface Plasmon Resonance
-
Immobilization : Covalently immobilize the purified target protein onto a sensor chip.
-
Binding Analysis : Flow different concentrations of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine over the chip surface and monitor the change in the refractive index, which is proportional to the amount of bound compound.
-
Kinetic Analysis : From the association and dissociation phases of the binding curves, calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).
| Technique | Principle | Information Gained | Throughput |
| Thermal Shift Assay (TSA) | Ligand-induced protein stabilization | Direct binding confirmation, relative affinity | High |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Binding affinity (KD), kinetics (ka, kd) | Medium |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Binding affinity (KD), stoichiometry, thermodynamics | Low |
Conclusion
The identification of the biological targets of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. The integrated, multi-disciplinary approach outlined in this guide, combining predictive in silico methods with robust experimental validation, provides a clear and logical pathway to achieving this goal. By systematically applying these techniques, researchers can with high confidence elucidate the molecular interactions that underpin the biological activity of this novel compound.
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Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (n.d.). PMC. [Link]
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Target deconvolution strategies in drug discovery. (2007). PubMed. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC. [Link]
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Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (n.d.). ACS Publications. [Link]
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Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2019). Frontiers in Pharmacology. [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC. [Link]
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Target Deconvolution. (n.d.). Creative Biolabs. [Link]
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Target deconvolution strategies in drug discovery. (2007). ResearchGate. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. [Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). MDPI. [Link]
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Synthesis and cytotoxicity of hybrids of 1,3,4- or 1,2,5-oxadiazoles tethered from ursane and lupane core with 1,2,3-triazole. (2020). PubMed. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). The Open Medicinal Chemistry Journal. [Link]
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Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan. (n.d.). ResearchGate. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME 1,3,4-OXADIAZOLES AND BIS (1,3,4-OXADIAZOLES). (n.d.). JournalAgent. [Link]
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In-Depth Technical Guide: Solubility and Stability Profiling of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Executive Summary
In modern medicinal chemistry, overcoming the metabolic and physicochemical liabilities of lead compounds is a primary objective. The compound 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (CAS: 1184452-71-8) serves as a highly versatile pharmacophore and building block. By leveraging the 1,2,4-oxadiazole ring as a non-classical bioisostere for amides and esters, this structural motif provides exceptional resistance to enzymatic and chemical hydrolysis[1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling instructions. This guide dissects the causality between the molecule's structural domains and its macroscopic properties, providing drug development professionals with self-validating experimental workflows to accurately profile its solubility and stability.
Part 1: Structural Determinants of Physicochemical Properties
To predict how this compound behaves in formulation and biological assays, we must deconstruct its three primary structural domains:
-
The 1,2,4-Oxadiazole Core : Traditionally, aliphatic esters and amides are highly susceptible to cleavage by esterases and amidases in vivo. The 1,2,4-oxadiazole ring acts as a bioisostere that mimics the planar geometry and hydrogen-bonding capacity of these groups while being highly resistant to hydrolysis[3]. This stability is driven by the aromatic electron distribution within the heterocycle, which shields the core from nucleophilic attack[4][5].
-
The Cyclopentyl Ring : Positioned at the 3-position of the oxadiazole, this cycloalkane introduces a defined lipophilic domain. It increases the partition coefficient (LogP), which is critical for driving passive transcellular membrane permeability.
-
The Methanamine Moiety : The primary amine (pKa ~8.5–9.5) serves as the molecule's ionizable center. At physiological pH (7.4), the amine is predominantly protonated. This allows the compound to be isolated as a stable salt (e.g., hydrochloride), which dramatically enhances its aqueous solubility compared to the neutral free base[6][7].
Structural logic mapping of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine properties.
Part 2: Solubility Dynamics & Profiling
The solubility of this compound is highly dependent on its ionization state. The free base is lipophilic and poorly soluble in water, whereas the hydrochloride salt is highly water-soluble.
Table 1: Predictive Physicochemical & Solubility Matrix
| Parameter | Free Base Form | Hydrochloride (HCl) Salt | Causality / Implication |
| Aqueous Sol. (pH 7.4) | Low (< 0.1 mg/mL) | High (> 10 mg/mL) | Protonation of the primary amine drives aqueous solvation. |
| Organic Sol. (DMSO) | High (> 50 mg/mL) | Moderate (~20 mg/mL) | The neutral free base easily disrupts solvent networks in DMSO. |
| LogD (pH 7.4) | ~1.5 - 2.0 | N/A (Ionized) | Optimal lipophilicity balance for oral bioavailability. |
Protocol 1: Self-Validating Kinetic Aqueous Solubility Assessment
Causality Check: Kinetic solubility from a DMSO stock mimics early-stage biological assay conditions (e.g., high-throughput screening). We utilize a nephelometry-to-HPLC workflow to ensure the data is self-validating; optical scattering provides a rapid threshold, while HPLC provides orthogonal quantification.
-
Stock Preparation : Dissolve the compound in 100% LC-MS grade DMSO to a precise 10 mM concentration. Causality: Ensures complete dissolution, eliminating crystal lattice energy as a variable and establishing a uniform starting state.
-
Spiking & Incubation : Spike the DMSO stock into PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) to achieve a concentration range of 1–500 µM (maintain final DMSO ≤ 2%). Incubate at 37°C for 2 hours with orbital shaking (300 rpm).
-
Primary Validation (Nephelometry) : Measure light scattering at 620 nm in a microplate reader. Causality: Provides a rapid, non-destructive readout. A sharp increase in scattering indicates the kinetic solubility limit (precipitation threshold) has been breached.
-
Orthogonal Validation (HPLC-UV) : Centrifuge the microplates at 10,000 × g for 15 minutes to pellet any sub-visible precipitates. Analyze the supernatant via HPLC-UV (210 nm). Causality: Quantifies the exact concentration of the compound remaining in solution, mathematically validating the nephelometric threshold.
-
System Suitability : Run Nicardipine (low solubility control) and Propranolol (high solubility control) in parallel to validate the assay's dynamic range.
Part 3: Chemical & Metabolic Stability
While the 1,2,4-oxadiazole core is specifically engineered to overcome the metabolic liabilities of amides and esters[3][5], the molecule is not entirely inert. The primary amine is susceptible to oxidation, and extreme pH conditions can force ring opening.
Table 2: Forced Degradation Stability Matrix
| Stress Condition | Reagent / Environment | Expected Stability | Degradation Pathway / Causality |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | High | The 1,2,4-oxadiazole aromaticity strongly resists acidic cleavage[1]. |
| Basic Hydrolysis | 0.1 N NaOH, 60°C, 24h | Moderate to High | Resistant, though extreme hydroxide concentrations may eventually attack the ring[2]. |
| Oxidation | 3% H₂O₂, RT, 24h | Low to Moderate | Primary amine oxidation (forming hydroxylamines or nitroso species). |
| Photolysis | UV/Vis Light (ICH Q1B) | High | Lack of extended pi-conjugation minimizes destructive UV absorption. |
Protocol 2: Stability-Indicating Assay (Forced Degradation)
Causality Check: Accelerated stress conditions predict long-term shelf-life and reveal weak points in the molecular architecture. A strict mass-balance approach ensures no degradants go undetected.
-
Sample Preparation : Prepare 1 mg/mL solutions of the compound in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂).
-
Stress Application : Incubate at 60°C (for acid/base) or Room Temperature (for peroxide) for exactly 24 hours.
-
Precise Quenching : Neutralize acid/base samples with equivalent volumes of NaOH/HCl. Add sodium bisulfite to quench peroxide samples. Causality: Halts the degradation reaction precisely at the target timepoint, ensuring accurate kinetic modeling and preventing further degradation in the autosampler.
-
LC-MS/MS Analysis : Inject onto a C18 column using a Water/Acetonitrile gradient (0.1% Formic Acid). Utilize high-resolution mass spectrometry (HRMS) to identify the specific mass shifts of degradation adducts (e.g., +16 Da for amine oxidation).
-
Mass Balance Validation : Calculate the sum of the peak areas of the parent compound and all identified degradation products. This sum must equal 95–105% of the initial parent peak area (Control T=0). Causality: Validates the assay's comprehensiveness, proving that no volatile or highly insoluble degradants were missed during analysis.
Comprehensive workflow for evaluating solubility and stability profiles.
Part 4: Handling, Storage, and Formulation Best Practices
To maintain the integrity of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine during laboratory use and formulation, strictly adhere to the following environmental controls:
-
Free Base Management : The free base is susceptible to atmospheric oxidation at the primary amine. Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Hydrochloride Salt Management : The HCl salt[7] is chemically stable but highly hygroscopic. It can be stored at 2–8°C but must be kept in a desiccator. Exposure to ambient humidity will result in rapid water absorption, altering the molecular weight calculations for precise molar dosing.
-
Formulation Solvents : For in vivo dosing, avoid relying solely on DMSO. Utilize a co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% Saline) to maintain the compound in solution while minimizing solvent toxicity.
References
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BLD Pharm - 1184452-71-8 / (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine. 6
-
Bio-Fount - 1184452-71-8 / (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride. 7
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NIH PMC - 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. 5
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Technical Whitepaper: Sourcing, Synthesis, and Application of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine in Drug Discovery
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for metabolically stable, structurally rigid bioisosteres during hit-to-lead optimization. The 1,2,4-oxadiazole core has emerged as a premier amide and ester bioisostere. It offers enhanced metabolic stability, improved cell permeability, and a distinct hydrogen-bonding profile compared to traditional carbonyl-containing functional groups [1].
Specifically, (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (often queried with a redundant locant as 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine) is a highly sought-after building block. The mechanistic rationale for utilizing this specific scaffold is twofold:
-
Steric & Lipophilic Tuning: The cyclopentyl group provides optimal lipophilicity (LogP) and steric bulk for occupying hydrophobic pockets in target proteins without the entropic penalty associated with highly flexible linear alkyl chains.
-
Electronic Modulation: The 1,2,4-oxadiazole ring is an electron-poor heteroaromatic system. The electron-withdrawing effect is exerted more prominently via the C5 position than C3. By placing the methanamine at the C5 position, the pKa of the primary amine is slightly lowered compared to standard aliphatic amines. This subtle modulation can favorably impact the pharmacokinetic profile by reducing off-target liabilities (such as hERG binding) while maintaining sufficient nucleophilicity for downstream library synthesis [2].
Commercial Availability & Physicochemical Profiling
When integrating a new building block into a parallel synthesis or high-throughput screening (HTS) library, understanding its commercial landscape is the first critical step.
Causality in Sourcing: Procuring the hydrochloride salt (CAS 1807979-70-9) is universally preferred over the free base (CAS 1184452-71-8). The primary aliphatic amine in the free base form is prone to oxidation and can readily absorb atmospheric CO₂ to form carbamates. The HCl salt ensures long-term stability during storage and provides a highly crystalline material that is significantly easier to weigh and handle in automated liquid handling systems.
Table 1: Physicochemical and Sourcing Data for (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
| Property / Attribute | Value / Description |
| Chemical Name | (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine |
| CAS Registry Number (Free Base) | 1184452-71-8 |
| CAS Registry Number (HCl Salt) | 1807979-70-9 |
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol (Free Base) |
| Commercial Suppliers | [3], [4], Bio-Fount |
| Typical Purity | ≥ 97% (Validated via LC-MS/NMR) |
| Storage Conditions | Sealed, dry, 2-8 °C (Hygroscopic as HCl salt) |
De Novo Synthesis & Self-Validating Protocol
While commercially available, supply chain disruptions or the need for isotopic labeling (e.g., ¹³C or ¹⁵N) often necessitate in-house synthesis. The most robust and widely adopted method for constructing 1,2,4-oxadiazoles is the amidoxime route [5].
Causality in Experimental Design: We utilize the reaction between cyclopentanecarboximidamide (an amidoxime) and an activated N-Boc-glycine derivative. The use of N-Boc protection is non-negotiable here; it prevents unwanted self-condensation or polymerization of the primary amine during the high-temperature cyclodehydration step.
Step-by-Step Methodology: Synthesis of the Hydrochloride Salt
Step 1: Amidoxime Formation
-
Reaction: Dissolve cyclopentanecarbonitrile (1.0 eq) in absolute ethanol (0.5 M). Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Causality: Na₂CO₃ is chosen over stronger alkali bases (like NaOH) to neutralize the HCl and liberate free hydroxylamine without risking the base-catalyzed hydrolysis of the starting nitrile into a carboxylic acid.
-
Execution: Reflux the mixture for 4-6 hours. Monitor completion via TLC (n-hexane/EtOAc 7:3).
-
Isolation: Concentrate under reduced pressure, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield N'-hydroxycyclopentanecarboximidamide.
Step 2: O-Acylation and Cyclodehydration
-
Reaction: Dissolve the amidoxime (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous DMF (0.3 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C.
-
Causality: The EDC/HOBt system is a mild coupling reagent combination that forms the O-acylamidoxime intermediate efficiently without degrading the sensitive amidoxime functionality. DMF provides the necessary dielectric constant to dissolve all polar reagents.
-
Cyclization: Stir at room temperature for 2 hours to ensure complete O-acylation, then heat the mixture to 90 °C for 12 hours. The thermal energy drives the intramolecular cyclodehydration, forming the thermodynamically stable 1,2,4-oxadiazole ring.
-
Purification: Quench with water, extract with EtOAc, and purify via flash column chromatography to isolate tert-butyl ((3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)carbamate.
Step 3: Deprotection and Salt Formation (Self-Validating Step)
-
Reaction: Treat the Boc-protected intermediate with 4M HCl in anhydrous dioxane (10 eq) at room temperature for 2 hours.
-
Causality: Anhydrous HCl in dioxane is explicitly used instead of aqueous HCl (like TFA/H₂O) to prevent the potential hydrolysis of the oxadiazole ring under strongly acidic, aqueous conditions.
-
Self-Validation: This protocol is a self-validating system. As the lipophilic Boc group is cleaved, the resulting highly polar amine hydrochloride salt becomes insoluble in the non-polar dioxane. The product spontaneously precipitates out of solution as a white crystalline solid, driving the reaction to completion via Le Chatelier's principle and providing immediate visual confirmation of success. Impurities remain dissolved in the supernatant. Filter and dry the precipitate in vacuo.
Synthetic workflow for (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine via the amidoxime route.
Analytical Validation Workflow
To ensure absolute trustworthiness in downstream biological assays, every batch of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine—whether commercially procured or synthesized in-house—must undergo a rigorous Quality Control (QC) validation.
-
UHPLC-MS Profiling: Utilize a high-resolution Q-TOF mass spectrometer. The expected exact mass for the free base [M+H]⁺ is 168.1131. The presence of a single sharp peak at 254 nm and 210 nm confirms >97% purity.
-
¹H NMR (400 MHz, DMSO-d₆): Structural integrity is confirmed by the diagnostic singlet of the methylene protons adjacent to the oxadiazole and amine at ~4.3 ppm. The cyclopentyl protons will appear as a multiplet between 1.5 - 2.1 ppm, and the methine proton at ~3.1 ppm. The primary amine protons (as the HCl salt) must appear as a broad singlet integrating to 3H at ~8.5 ppm.
Self-validating QC workflow for compound verification prior to downstream use.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. ACS Publications. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazole-linked orthogonally urethane-protected dipeptide mimetics. ResearchGate. Available at:[Link]
Advanced Scaffold Engineering: Structural Analogs of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that balance physicochemical properties with metabolic stability. 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine 1 has emerged as a highly versatile building block. As a Senior Application Scientist, I approach the structural optimization of this scaffold not merely as an exercise in synthetic feasibility, but as a multi-dimensional optimization problem. This whitepaper deconstructs the core pharmacophore, explores the causality behind structural analoging, and provides self-validating experimental protocols for synthesizing next-generation immunomodulators and kinase inhibitors.
Pharmacophore Deconstruction & Design Causality
To engineer effective structural analogs, we must first understand the mechanistic role of each moiety within the core scaffold:
-
The 1,2,4-Oxadiazole Ring (The Bioisostere): Unlike aliphatic esters or amides, which are highly susceptible to enzymatic cleavage by esterases and amidases, the 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere. It provides a unique dipole moment and serves as a robust hydrogen-bond acceptor. Causality in design: We frequently substitute amides with 1,2,4-oxadiazoles to lower the Topological Polar Surface Area (TPSA), thereby enhancing membrane permeability without sacrificing target binding affinity.
-
The Cyclopentyl Group (The Lipophilic Anchor): This cycloalkane provides a tunable lipophilic domain designed to occupy hydrophobic pockets within target proteins. Causality in design: Modifying this ring to a fluorinated analog or a bulkier cyclohexyl group allows us to finely tune the partition coefficient (LogP) and increase the target residence time.
-
The Methanamine Linker (The Synthetic Handle): The one-carbon spacer decouples the basic primary amine from the electron-withdrawing oxadiazole ring. Causality in design: This decoupling maintains the amine's physiological pKa (~8.8), ensuring it remains protonated at physiological pH to form critical salt bridges with acidic residues in the target binding site.
Quantitative Physicochemical Profiling
The following table summarizes the quantitative structure-activity relationship (QSAR) and physicochemical data comparing the core scaffold to its strategic structural analogs.
| Compound Variant | Modification Rationale | LogP | TPSA (Ų) | H-Donors | Rotatable Bonds |
| Core Scaffold | Baseline (Cyclopentyl + Methanamine) | 1.87 | 50.95 | 1 | 3 |
| Analog A (Cyclohexyl) | Increased lipophilic bulk for deeper pocket engagement | 2.25 | 50.95 | 1 | 3 |
| Analog B (N-Methyl) | Reduced H-bond donor count to improve BBB permeability | 2.10 | 42.15 | 0 | 3 |
| Analog C (1,3,4-Oxadiazole) | Altered dipole moment to reduce hERG channel liability | 1.65 | 50.95 | 1 | 3 |
Data Note: Baseline metrics for the core scaffold are derived from computational profiling of the N-methylmethanamine hydrochloride derivative 2.
Biological Applications: DGKζ Inhibition & Immune Activation
Recent breakthroughs in immuno-oncology have highlighted the utility of 1,2,4-oxadiazole methanamine derivatives as potent inhibitors of Diacylglycerol Kinase Zeta (DGKζ) 3.
In standard T-cell receptor (TCR) signaling, the cleavage of PIP2 generates diacylglycerol (DAG), a critical secondary messenger for T-cell activation. DGKζ acts as a negative regulator by phosphorylating DAG into phosphatidic acid (PA), thereby terminating the immune signal. By incorporating the 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine scaffold into aminothiazole inhibitors, researchers can effectively block DGKζ. This sustains intracellular DAG levels, overcoming immunoevasive tumor strategies and enhancing anti-tumor immunity 3.
TCR signaling pathway showing DAG accumulation via DGKζ inhibition by oxadiazole analogs.
Advanced Synthetic Methodology & Self-Validating Protocol
To ensure high yields and prevent the degradation of the primary amine, we employ a highly controlled, step-by-step synthetic workflow. The protocol below utilizes a synergistic PTSA-ZnCl₂ co-catalyst system 4.
Protocol: Synthesis of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride
Step 1: Amidoxime Preparation
-
Action: Dissolve cyclopentanecarbonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a 1:1 mixture of ethanol and water. Add Na₂CO₃ (0.75 eq) and reflux for 6 hours.
-
Causality: Na₂CO₃ is specifically chosen over stronger bases (e.g., NaOH) to prevent the unwanted hydrolysis of the nitrile into a carboxylic acid. The in situ generation of free hydroxylamine allows for selective nucleophilic addition to the highly polarized nitrile carbon.
Step 2: Coupling and Cyclodehydration
-
Action: React the resulting N'-hydroxycyclopentanecarboximidamide with N-Boc-glycine (1.1 eq) using EDC·HCl and HOBt in DMF to form the O-acyl amidoxime intermediate. Add PTSA (0.1 eq) and ZnCl₂ (0.1 eq), then heat to 80°C for 4 hours.
-
Causality: The PTSA-ZnCl₂ co-catalyst system is the critical variable here. ZnCl₂ acts as a mild Lewis acid to activate the carbonyl carbon, while PTSA facilitates the elimination of water. This mild approach prevents the thermal degradation of the Boc-protecting group, which typically fails under standard high-temperature (refluxing toluene) cyclizations [[4]]().
Step 3: Deprotection and Salt Formation
-
Action: Treat the isolated Boc-protected oxadiazole with 4M HCl in dioxane at room temperature for 2 hours. Evaporate to dryness under reduced pressure to yield the target compound.
-
Causality: HCl in dioxane is chosen over TFA/DCM to directly isolate the product as a stable, water-soluble hydrochloride salt. This eliminates the need for a secondary salt-exchange step and ensures long-term shelf stability.
Step 4: Self-Validating Analytical Check
-
Action: Confirm product identity via LC-MS and ¹H NMR (DMSO-d6).
-
Validation Criteria: The system validates itself upon the complete disappearance of the Boc signal (~1.4 ppm) in NMR and the presence of a broad primary amine peak (~8.5 ppm, 3H). LC-MS must show the expected [M+H]⁺ peak at m/z 168.1.
Step-by-step synthetic and validation workflow for 1,2,4-oxadiazole methanamine analogs.
References
-
[2] ChemScene. "1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride." Available at:
-
[4] Organic Chemistry Portal (Augustine, J. K., et al. J. Org. Chem., 2009). "Synthesis of 1,2,4-oxadiazoles." Available at:
-
[1] ChemScene. "(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine." Available at:
-
[3] European Patent Office. "SUBSTITUTED AMINOTHIAZOLES AS DGKZETA INHIBITORS FOR IMMUNE ACTIVATION - EP 4139287 B1." Available at:
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An In-depth Technical Guide to the In Silico Modeling of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Preamble: The Rationale for a Computational Approach
In modern drug discovery, the journey from a chemical entity to a therapeutic agent is arduous and resource-intensive. The molecule at the center of this guide, 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, represents a frontier of chemical exploration. While direct empirical data on this specific compound is sparse, its structural motifs—the 1,2,4-oxadiazole core and the cyclopentyl group—are present in a variety of biologically active molecules. The 1,2,4-oxadiazole ring, in particular, is a versatile scaffold found in compounds targeting a range of biological processes, including cancer, inflammation, and neurological disorders.[1][2] This guide, therefore, serves as a comprehensive framework for the in silico evaluation of this molecule, providing a robust, cost-effective, and predictive approach to understanding its potential as a therapeutic agent. By leveraging computational modeling, we can hypothesize its biological targets, predict its interaction with those targets at an atomic level, and evaluate its drug-like properties long before the synthesis of the physical compound.
This document is structured not as a rigid protocol but as a logical progression of scientific inquiry. We will begin by identifying a plausible biological target based on the known activities of structurally related compounds. We will then delve into the core in silico techniques of molecular docking and molecular dynamics to simulate the interaction between our molecule and its putative target. Finally, we will assess its pharmacokinetic and toxicity profile through ADMET prediction. Each section is designed to be a self-contained module, explaining the "why" behind each step, ensuring both scientific rigor and practical applicability for researchers in the field.
Part 1: Hypothetical Target Identification and Protein Preparation
The first crucial step in the in silico evaluation of a novel compound is the identification of a plausible biological target. Given that numerous 1,2,4-oxadiazole derivatives have been investigated as inhibitors of protein kinases, particularly in the context of cancer therapy, we will proceed with the hypothesis that 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine may exhibit inhibitory activity against a member of this enzyme family.[3][4][5] A well-studied and clinically relevant kinase, the Epidermal Growth Factor Receptor (EGFR), will be selected as our hypothetical target for this guide. Overexpression and mutation of EGFR are implicated in various cancers, making it an attractive target for therapeutic intervention.[3]
Protein Structure Acquisition
The foundation of any structure-based drug design project is a high-quality 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.
Experimental Protocol: Protein Structure Retrieval
-
Navigate to the RCSB PDB database.
-
Search for "Epidermal Growth Factor Receptor kinase domain". A multitude of structures will be available. For this guide, we will select a representative structure, for instance, PDB ID: 2GS2, which is a crystal structure of the human EGFR kinase domain in complex with an inhibitor.
-
Download the structure in PDB format. This file contains the atomic coordinates of the protein.
Protein Preparation for Docking
The raw PDB file is not immediately suitable for docking simulations. It often contains non-essential molecules (e.g., water, co-crystallized ligands) and may be missing hydrogen atoms.
Experimental Protocol: Protein Preparation
-
Remove Non-essential Molecules: Using a molecular visualization tool such as UCSF Chimera or PyMOL, delete all water molecules and any co-crystallized ligands or ions that are not pertinent to the binding site of interest.[6][7]
-
Add Hydrogen Atoms: PDB files derived from X-ray crystallography typically lack hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for a physiological pH. Most molecular modeling software has built-in functionalities for this step.[6]
-
Energy Minimization (Optional but Recommended): To relieve any steric clashes that may have been introduced during hydrogen addition, a brief energy minimization of the protein structure can be performed. This step should be done cautiously to avoid significant deviation from the experimentally determined conformation.
Homology Modeling (Conditional)
In instances where an experimental structure of the target protein is unavailable, a reliable 3D model can be generated through homology modeling, provided a homologous protein with a known structure exists.[8][9]
Experimental Protocol: Homology Modeling
-
Template Identification: Use the target protein's amino acid sequence as a query for a BLAST search against the PDB database to find suitable templates (homologous proteins with known structures).[8][10]
-
Sequence Alignment: Align the target sequence with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model.[9]
-
Model Building: Utilize an automated homology modeling server such as SWISS-MODEL or a standalone program to construct the 3D model of the target protein based on the alignment and the template structure(s).[11][12]
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK or WHATIF, which evaluate its stereochemical and geometric properties.[8]
Part 2: Ligand Preparation
The small molecule, or ligand, must also be prepared in a format suitable for docking. This involves generating a 3D structure and assigning appropriate chemical properties.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine using a chemical drawing tool like ChemDraw or the online PubChem Sketcher. Convert this 2D representation into a 3D structure.
-
Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
File Format Conversion: Save the 3D structure in a format compatible with the chosen docking software (e.g., .mol2 or .pdbqt).
Part 3: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is a cornerstone of structure-based drug design.
Principles of Molecular Docking
Docking algorithms explore a vast conformational space of the ligand within the binding site of the protein, evaluating the binding affinity for each conformation using a scoring function. The output is a set of predicted binding poses and their corresponding binding affinities, typically in kcal/mol.[13]
Step-by-Step Docking Protocol using AutoDock Vina
AutoDock Vina is a widely used and freely available software for molecular docking.[6]
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.
-
Define the Binding Site (Grid Box): Specify the search space for the docking simulation by defining a grid box that encompasses the active site of the protein. The dimensions and center of this box are critical parameters.[13]
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand files, the coordinates of the grid box, and other optional parameters.
-
Run the Docking Simulation: Execute the docking calculation from the command line.[13]
-
Analyze the Results: The primary output will be a file containing the predicted binding poses of the ligand, ranked by their binding affinities. Lower binding energy values indicate a more favorable binding interaction.[13] These poses should be visually inspected using a molecular graphics program to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).
Table 1: Hypothetical Docking Results Summary
| Parameter | Value |
| PDB ID of Target | 2GS2 (EGFR Kinase Domain) |
| Ligand | 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine |
| Docking Software | AutoDock Vina |
| Best Binding Affinity | -8.2 kcal/mol |
| Key Interacting Residues | Met793, Leu718, Val726, Ala743 |
Part 4: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[14]
Rationale for MD Simulations
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements. This allows for the analysis of conformational changes, the stability of protein-ligand interactions (like hydrogen bonds), and the calculation of binding free energies.[14][15]
Generalized MD Simulation Workflow
-
System Preparation: The docked protein-ligand complex is placed in a simulation box, typically filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.[14]
-
Energy Minimization: The entire system is energy minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure. This is done in a stepwise manner to ensure the stability of the system.
-
Production Run: The main simulation is run for a specified period (e.g., 100 nanoseconds), during which the trajectory data (atomic positions, velocities, and energies) is saved at regular intervals.[15]
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and the ligand over the course of the simulation.
-
Part 5: ADMET Prediction
A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[16][17] In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[16]
Importance of Early ADMET Profiling
Poor pharmacokinetic properties and toxicity are major reasons for the failure of drug candidates in clinical trials. Predicting these properties computationally allows for the early identification and filtering of compounds with undesirable characteristics.[17]
ADMET Prediction Workflow
-
Input Molecule: Provide the structure of 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, typically as a SMILES string, to the prediction server.
-
Select Properties: Choose the ADMET properties to be predicted. These often include:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity.
-
-
Interpret Results: The output will be a series of predictions for the selected properties. These should be compared to the ranges considered acceptable for oral drug candidates.
Table 2: Hypothetical ADMET Prediction for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | > 90% | Good absorption |
| Caco-2 Permeability | High | Good gut-blood barrier penetration |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cause CNS side effects |
| Plasma Protein Binding | Moderate | Adequate free fraction |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| Total Clearance | Moderate | Reasonable half-life expected |
| Toxicity | ||
| Ames Test | Non-mutagenic | Low risk of carcinogenicity |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage |
Visualizations
Caption: Overall in silico modeling workflow.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico strategy for the preliminary evaluation of 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, a novel chemical entity. By hypothesizing a relevant biological target and applying a suite of computational tools, we can generate valuable insights into its potential binding mode, the stability of its interaction with the target, and its drug-like properties. The hypothetical results presented herein suggest that this molecule could be a promising starting point for a drug discovery campaign.
It is imperative to recognize that in silico modeling is a predictive science. The hypotheses generated through these computational studies must be validated through empirical testing. The next logical steps would involve the chemical synthesis of the compound and its evaluation in in vitro biochemical and cellular assays against the predicted target. Positive results from these experiments would then pave the way for further lead optimization, guided by the structural insights gained from the modeling studies, and eventual in vivo testing. This iterative cycle of computational modeling and experimental validation is the hallmark of modern, efficient drug discovery.
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Chen, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. [Link]
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Al-Ghorbani, M., et al. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Advances, 13(27), 18585-18598. [Link]
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Chiacchio, U., et al. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 23(4), 378-398. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry, 12, 1421715. [Link]
-
Wang, Y., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20) with low cytotoxicity and potent neuroprotective effects improves Alzheimer's disease phenotypes in transgenic animal models. Drug Design, Development and Therapy, 16, 3217-3230. [Link]
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Cook, S. M., et al. (2016). Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABA A R) Modulators Acting at the Benzodiazepine Binding Site. Current Topics in Medicinal Chemistry, 16(29), 3421-3444. [Link]
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Al-Suhaimi, K. S., et al. (2025, January 15). Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Journal of Molecular Structure, 1310, 138356. [Link]
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ProNet Biotech. (n.d.). Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). [Link]
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GROMACS forums. (2024, November 8). MD Simulation for Small Molecule aggregation. [Link]
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Wang, Y., et al. (2021). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1652. [Link]
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Gapsys, V., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports, 14(1). [Link]
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Architecting Efficacy: A Comprehensive Technical Guide to 1,2,4-Oxadiazole Derivatives in Drug Discovery
Executive Summary
In the relentless pursuit of optimized pharmacokinetics and target affinity, medicinal chemists frequently encounter the metabolic liabilities of traditional functional groups. As a Senior Application Scientist overseeing lead optimization workflows, I frequently advocate for the strategic integration of the 1,2,4-oxadiazole scaffold. This five-membered heterocyclic ring—comprising one oxygen and two nitrogen atoms—has transcended its origins to become a cornerstone of modern rational drug design[1]. This whitepaper synthesizes recent literature to provide an in-depth analysis of the bioisosteric utility, synthetic methodologies, and pharmacological landscape of 1,2,4-oxadiazole derivatives.
The Bioisosteric Paradigm: Why 1,2,4-Oxadiazole?
The true power of the 1,2,4-oxadiazole lies in its exceptional2[2]. Esters and amides are ubiquitous in biologically active molecules but are highly susceptible to rapid hydrolysis by plasma and hepatic esterases or amidases.
By replacing these labile linkages with a 1,2,4-oxadiazole core, drug developers can achieve a metabolically robust profile[3]. The heterocycle effectively mimics the spatial arrangement and hydrogen-bond acceptor capabilities of the carbonyl oxygen, maintaining critical ligand-receptor interactions while drastically extending the in vivo half-life and oral bioavailability of the drug candidate[4].
Clinical Validation & Target Engagement
The transition of 1,2,4-oxadiazoles from benchtop curiosities to foundational therapeutics is validated by several high-profile FDA approvals[5].
A prime example is Suvorexant (Belsomra) , approved in 2014 as a first-in-class Dual Orexin Receptor Antagonist (DORA) for the treatment of insomnia[6]. The 1,2,4-oxadiazole unit in Suvorexant is critical for its competitive antagonism at the OX1R and OX2R receptors. Other notable examples include Ataluren (Translarna) , utilized for Duchenne muscular dystrophy by promoting the ribosomal readthrough of nonsense mutations[7].
Figure 1: Pharmacological mechanism of Suvorexant blocking orexin receptor signaling.
Synthetic Methodologies: The Amidoxime Route
Constructing the 1,2,4-oxadiazole core demands precision. While multiple synthetic routes exist, the 8 remains the gold standard due to its high yield and functional group tolerance[8].
Figure 2: Stepwise synthetic workflow for 1,2,4-oxadiazole via amidoxime cyclodehydration.
Step-by-Step Experimental Protocol: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
To ensure a self-validating system, the following protocol details not just the how, but the why behind each chemical transformation.
-
Step 1: Amidoxime Formation (Nucleophilic Addition)
-
Action: Dissolve the aryl nitrile in ethanol. Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of sodium carbonate (Na₂CO₃). Reflux for 4-6 hours.
-
Causality: The Na₂CO₃ neutralizes the HCl salt, liberating the free, nucleophilic hydroxylamine. Ethanol provides a polar protic environment that solubilizes the reagents and stabilizes the transition state during the nucleophilic attack on the nitrile carbon[4].
-
-
Step 2: O-Acylation (Amide Coupling)
-
Action: Isolate the amidoxime. In anhydrous DMF, combine the amidoxime with a carboxylic acid derivative, using EDC·HCl and HOBt as coupling reagents. Stir at room temperature for 12 hours.
-
Causality: While acyl chlorides can be used, they are often too harsh and lack functional group tolerance. The EDC/HOBt system activates the carboxylic acid into a reactive, yet stable, OBt-ester intermediate. This prevents racemization of chiral centers and minimizes unwanted side reactions prior to cyclization[4].
-
-
Step 3: Cyclodehydration (Ring Closure)
-
Action: Heat the O-acyl amidoxime intermediate to 120-150°C (via oil bath or microwave irradiation) for 2-4 hours.
-
Causality: Thermal energy drives the intramolecular condensation. The lone pair on the amidoxime nitrogen attacks the carbonyl carbon, followed by the elimination of a water molecule to achieve the thermodynamically stable, aromatic 1,2,4-oxadiazole ring[2].
-
-
Step 4: Analytical Validation
-
Action: Confirm product formation using LC-MS and ¹H/¹³C NMR spectroscopy.
-
Causality: The disappearance of the amidoxime N-H and O-H broad singlets in the ¹H NMR spectrum, coupled with the emergence of a highly deshielded ¹³C signal (typically around 165-175 ppm) corresponding to the C5 carbon of the newly formed 1,2,4-oxadiazole ring, provides definitive proof of successful cyclization. LC-MS validates the exact mass, confirming the loss of H₂O (-18 Da) from the intermediate.
-
Pharmacological Efficacy & Structure-Activity Relationships (SAR)
Beyond CNS applications, 1,2,4-oxadiazole derivatives exhibit a remarkably broad spectrum of biological activities, particularly in oncology and neurodegeneration[3][6].
In oncology, substituted 1,2,4-oxadiazoles demonstrate potent cytotoxicity against various cancer cell lines. Structure-Activity Relationship (SAR) studies clearly show that the introduction of Electron-Withdrawing Groups (EWGs) on the 5-aryl ring of the 1,2,4-oxadiazole framework drastically increases antitumor activity[6]. In the realm of neurodegeneration, recent designs utilize the 1,2,4-oxadiazole core to create multitarget anti-Alzheimer agents, specifically targeting Acetylcholinesterase (AChE) with potencies exceeding clinical standards like Donepezil[3].
Table 1: Quantitative Pharmacological Efficacy of Novel 1,2,4-Oxadiazole Derivatives
| Compound Class / Derivative | Primary Target / Cell Line | Observed Efficacy (IC₅₀ / GI₅₀) | Reference |
| 1,2,4-oxadiazole-1,3,4-oxadiazole fused (18a-c) | MCF-7, A549, MDA MB-231 (Breast/Lung Cancer) | Sub-micromolar | [6] |
| Terthiopene analogs (9a-c) | MCF-7 (Breast Cancer) | 0.19 – 0.78 µM | [6] |
| Compound 10b | PC3, A549, MCF-7, DU-145 | 0.01 – 1.77 µM | [8] |
| 1,2,4-oxadiazole-based derivatives (2b-d, 3a) | Acetylcholinesterase (AChE) | 0.0158 – 0.121 µM | [3] |
| Donepezil (Clinical Control) | Acetylcholinesterase (AChE) | 0.123 µM | [3] |
Conclusion & Future Perspectives
The 1,2,4-oxadiazole scaffold is not merely a structural placeholder; it is a dynamic pharmacophore that actively dictates target engagement and metabolic resilience[2]. As we look toward the future of drug discovery, this heterocycle is poised to play a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors. By leveraging the synthetic versatility and bioisosteric advantages of 1,2,4-oxadiazoles, medicinal chemists can continue to architect highly efficacious, metabolically stable therapeutics tailored for complex disease states.
References
-
[1] Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review | Bentham Science Publishers | 1
-
[4] Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review | Research J. Pharm. and Tech. | 4
-
[6] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | PMC / NIH | 6
-
[7] Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities | Indian Journal of Pharmaceutical Education and Research | 7
-
[2] 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years | PubMed / NIH | 2
-
[8] Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review | ResearchGate | 8
-
[5] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI | 5
-
[3] Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents | PMC / NIH | 3
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Pharmacological Profiling of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Target Audience: Research Scientists, Assay Biologists, and Medicinal Chemists Application: Cell-based High-Throughput Screening (HTS), GPCR Target Engagement, and Phenotypic Profiling
Executive Summary & Scientific Rationale
The compound 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine represents a highly versatile structural motif in modern drug discovery. The 1,2,4-oxadiazole ring is widely utilized by medicinal chemists as a metabolically stable bioisostere for ester and amide functionalities [1]. By replacing hydrolysis-prone amides with a 1,2,4-oxadiazole core, researchers can significantly enhance a molecule's pharmacokinetic profile and cellular permeability without sacrificing critical hydrogen-bond acceptor properties [2].
In this specific derivative, the cyclopentyl group acts as a lipophilic anchor, while the methanamine moiety provides a basic primary amine center capable of forming critical salt bridges or hydrogen bonds within receptor binding pockets. This specific pharmacophore is highly characteristic of ligands targeting Class A G-Protein Coupled Receptors (GPCRs), particularly Sphingosine-1-phosphate (S1P) receptors, which are heavily implicated in autoimmune diseases and oncology [3].
This application note provides a self-validating, step-by-step experimental protocol to evaluate this compound in cell culture. To ensure scientific rigor, the workflow is divided into two phases:
-
Cytotoxicity Profiling: Establishing the therapeutic window to ensure functional readouts are not confounded by cell death.
-
Functional Efficacy (cAMP Accumulation): A highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify GPCR target engagement and downstream signaling.
Reagent Preparation and Handling
Causality Check: Primary amines attached to lipophilic cores can exhibit variable aqueous solubility. While the free base is highly soluble in organic solvents, the hydrochloride (HCl) salt form is recommended for aqueous assay buffers to prevent compound precipitation during serial dilutions.
-
Stock Solution: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
-
Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Perform serial dilutions in DMSO, then execute a final 1:100 or 1:1000 dilution into the aqueous cell culture medium. Critical: Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Experimental Protocols
Protocol A: Establishing the Therapeutic Window (Cell Viability Assay)
Before evaluating target engagement, it is mandatory to define the compound's cytotoxicity profile. False positives in functional assays frequently occur when compounds disrupt membrane integrity or induce apoptosis at high concentrations.
Materials: HEK293 or CHO-K1 cell lines, CellTiter-Glo® Luminescent Cell Viability Assay, 96-well opaque white microplates.
-
Cell Seeding: Harvest cells at 80% confluency. Seed 10,000 cells/well in 90 µL of complete growth medium (e.g., DMEM + 10% FBS) into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point dose-response curve of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine ranging from 0.1 nM to 100 µM in culture media (2X concentration). Add 10 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the treated cells for 48 hours at 37°C.
-
ATP Quantification: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.
-
Scientific Insight: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is directly correlated to the number of metabolically active cells.
-
-
Readout: Shake the plate on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence using a microplate reader. Calculate the CC₅₀ (50% Cytotoxic Concentration).
Protocol B: GPCR Target Engagement (cAMP TR-FRET Assay)
Assuming the compound acts as an agonist for a Gi-coupled GPCR (e.g., S1P₁), it will inhibit the production of cyclic AMP (cAMP).
Materials: Target-expressing cell line, Forskolin, IBMX (3-isobutyl-1-methylxanthine), HTRF cAMP detection kit, 384-well low-volume microplates.
-
Buffer Preparation: Prepare stimulation buffer (HBSS + 20 mM HEPES) supplemented with 0.5 mM IBMX.
-
Scientific Insight: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is strictly required to prevent the cellular degradation of cAMP, ensuring the measured signal accurately reflects adenylate cyclase activity.
-
-
Cell Preparation: Suspend cells in the stimulation buffer at a density of 200,000 cells/mL. Dispense 5 µL (1,000 cells) per well into a 384-well plate.
-
Compound & Forskolin Addition: Add 5 µL of a mixture containing the oxadiazole compound (dose-response) and 2 µM Forskolin.
-
Scientific Insight: Because Gi-coupled receptors inhibit cAMP, Forskolin is used to artificially stimulate adenylate cyclase, creating a high cAMP baseline. The efficacy of the oxadiazole agonist is thus measured as a concentration-dependent decrease in this Forskolin-induced cAMP peak.
-
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature.
-
Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate (both diluted in lysis buffer). Incubate for 1 hour in the dark.
-
Readout: Read the plate on a TR-FRET compatible reader (excitation at 337 nm; dual emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine the EC₅₀.
Data Presentation
To properly evaluate the compound, the functional efficacy (EC₅₀) must be compared against its cytotoxicity (CC₅₀) to determine the therapeutic index.
Table 1: Representative Pharmacological Profile of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
| Assay Parameter | Biological Target / Output | Expected Value Range | Interpretation |
| CC₅₀ | Cellular ATP (Viability) | > 50 µM | Low basal cytotoxicity; safe for high-concentration screening. |
| EC₅₀ (cAMP) | Gi-Coupled GPCR (e.g., S1P₁) | 10 nM - 500 nM | High potency target engagement; validates the oxadiazole core. |
| Emax | Adenylate Cyclase Inhibition | 85% - 95% | Full agonist behavior at the receptor level. |
| Therapeutic Index | Ratio (CC₅₀ / EC₅₀) | > 100 | Excellent in vitro safety window for further lead optimization. |
Assay Workflow & Signaling Visualization
The following diagram illustrates the mechanistic pathway utilized in Protocol B, demonstrating how the physical binding of the oxadiazole derivative translates into a quantifiable laboratory signal.
Figure 1: Signal transduction and TR-FRET assay workflow for GPCR modulation by the oxadiazole ligand.
References
-
Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: Molecules (MDPI), 2020 URL: [Link]
-
Title: Bioisosterism: 1,2,4-Oxadiazole Rings Source: ChemMedChem (Wiley), 2023 URL: [Link]
-
Title: 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview Source: Research Journal of Pharmacy and Technology, 2012 URL: [Link]
Preparation and Handling of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Stock Solutions: A Comprehensive Protocol
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol
Introduction & Chemical Profiling
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine is a highly versatile building block and pharmacophore used extensively in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole core serves as a metabolically robust bioisostere for amides and esters, conferring enhanced membrane permeability and resistance to enzymatic hydrolysis. Simultaneously, the cyclopentyl moiety provides targeted lipophilicity for hydrophobic pocket engagement in target proteins [1].
Because the free base form of this primary amine (CAS 1184452-71-8) is prone to oxidation and can be difficult to handle due to its physical state, the compound is predominantly supplied, utilized, and stored as its hydrochloride salt (CAS 1807979-70-9) [1][2]. The HCl salt ensures long-term crystalline stability and facilitates reliable, predictable dissolution kinetics in both polar organic solvents and aqueous buffers.
Table 1: Physicochemical Properties
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 1184452-71-8 | 1807979-70-9 |
| Molecular Formula | C₈H₁₃N₃O | C₈H₁₄ClN₃O |
| Molecular Weight | 167.21 g/mol | 203.67 g/mol |
| Physical State | Liquid/Oil (Typical) | Crystalline Solid/Powder |
| Primary Solvents | DMSO, Ethanol | DMSO, Water, PBS |
Solvation Kinetics & Reagent Preparation (Expertise & Experience)
As a Senior Application Scientist, I strongly advise against preparing primary stock solutions directly in aqueous buffers if the compound is not intended for immediate use. While the HCl salt is highly water-soluble, prolonged exposure to water can lead to slow hydrolytic degradation of the oxadiazole ring over time.
Causality in Experimental Choices:
-
Solvent Selection: Always use Anhydrous DMSO (≥99.9% purity) for long-term primary stock solutions. Anhydrous conditions prevent moisture-driven degradation.
-
Filter Compatibility: If sterile filtration is required for cell-based assays, you must use a PTFE (Polytetrafluoroethylene) or Nylon syringe filter. Standard PES (Polyethersulfone) or cellulose acetate filters will dissolve in DMSO, leaching toxic polymers into your stock solution and ruining the assay.
-
Thermal Equilibration: When retrieving aliquots from -80°C storage, the vial must equilibrate to room temperature in a desiccator before opening. Opening a cold vial causes ambient moisture to instantly condense into the DMSO, compromising the anhydrous environment and altering the molarity.
Table 2: Reconstitution Guide for 1 mL Stock Solution (HCl Salt)
Note: Calculations are based strictly on the molecular weight of the hydrochloride salt (203.67 g/mol ).
| Target Concentration | Mass of HCl Salt Required (mg) | Volume of Anhydrous DMSO (mL) |
| 1 mM | 0.204 | 1.0 |
| 5 mM | 1.018 | 1.0 |
| 10 mM | 2.037 | 1.0 |
| 50 mM | 10.184 | 1.0 |
Step-by-Step Methodology
This protocol is designed as a self-validating system. Do not proceed to the next step unless the quality control criteria of the current step are met.
Step 1: Mass Determination
-
Allow the sealed vial of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine HCl to reach room temperature in a desiccator (approx. 30 minutes).
-
Weigh the desired mass (e.g., 2.037 mg for a 10 mM stock) using a microbalance calibrated to ±0.01 mg.
Step 2: Reconstitution
-
Transfer the powder to a sterile, amber glass vial or a light-blocking microcentrifuge tube.
-
Add exactly 1.0 mL of Anhydrous DMSO.
Step 3: Homogenization & Validation
-
Vortex the solution at medium speed for 30 seconds.
-
Sonicate the vial in a room-temperature water bath for 2–5 minutes. Causality: Sonication disrupts the crystal lattice structures of the HCl salt, ensuring complete solvation without applying excessive heat, which could degrade the compound.
-
Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent. If any particulate matter remains, repeat sonication.
Step 4: Sterilization (Optional but Recommended for Cell Culture)
-
Draw the completely dissolved solution into a solvent-resistant glass or polypropylene syringe.
-
Attach a 0.22 µm PTFE syringe filter and dispense the solution into a new sterile vial.
Step 5: Aliquoting and Storage
-
Divide the stock solution into 50 µL or 100 µL single-use aliquots in amber tubes. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce ambient moisture and cause hydrolytic degradation.
-
Store aliquots immediately at -80°C. Under these conditions, the stock is stable for up to 6 months.
Experimental Workflow Visualization
Workflow for the preparation and storage of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine.
Downstream Application Notes
-
In Vitro Cell-Based Assays: When diluting the DMSO stock into your final assay medium, ensure the final DMSO concentration does not exceed 0.1% (v/v) . Higher concentrations of DMSO can induce solvent-mediated cytotoxicity and confound assay readouts.
-
In Vivo Formulation: For animal dosing, the primary DMSO stock should be diluted into an aqueous vehicle (e.g., 5% DMSO / 10% Tween-80 / 85% Saline). Because the compound is an HCl salt, it will remain highly soluble in the aqueous phase, preventing precipitation upon injection.
References
Application Note: Strategic Deployment of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine for High-Throughput Screening in Drug Discovery
Abstract
This guide provides a comprehensive framework for the effective utilization of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine in high-throughput screening (HTS) campaigns. The 1,2,4-oxadiazole moiety is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4] This document outlines the scientific rationale for screening this compound class, details protocols for assay development and execution, and provides a roadmap for data analysis and hit validation. By integrating established HTS principles with the specific chemical nature of the target compound, this note serves as a practical resource for drug discovery professionals seeking to identify novel modulators of biological pathways.
Introduction: The Scientific Rationale
The 1,2,4-oxadiazole ring system has garnered significant attention in drug discovery due to its favorable physicochemical properties and its role as a versatile bioisostere.[1] Compounds incorporating this heterocycle have demonstrated a vast array of pharmacological effects, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][3][5] The subject of this application note, 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, combines this privileged scaffold with a primary amine, a common functional group for interaction with biological targets, and a cyclopentyl group which can influence lipophilicity and binding pocket interactions.
While specific biological data for this exact molecule is not extensively published, its structural features make it an attractive candidate for screening against a variety of target classes. The primary amine offers a potential site for hydrogen bonding or salt bridge formation within a protein's active site, while the oxadiazole core can participate in various non-covalent interactions. The overall structure suggests potential for modulation of enzymes, receptors, or protein-protein interactions.
This guide will therefore focus on a generalized, yet robust, HTS workflow that can be adapted to a specific biological question. We will use the hypothetical example of screening for inhibitors of a target protein kinase, a common target for oxadiazole-containing compounds.[6]
Strategic Planning for a High-Throughput Screening Campaign
A successful HTS campaign is built on a foundation of meticulous planning and robust assay design.[7][8] The primary objective is to create a reproducible and statistically significant screen that can reliably identify true "hits" from a large compound library.[9]
Compound Management and Quality Control
Prior to initiating a screen, it is imperative to ensure the quality and integrity of the compound stock.
-
Purity Assessment: The purity of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine should be verified by LC-MS and ¹H NMR to be >95%.
-
Solubility Testing: The compound's solubility should be determined in DMSO, the standard solvent for HTS compound libraries. A stock solution, typically at 10 mM, should be prepared and visually inspected for precipitation.
-
Storage and Handling: The DMSO stock solution should be stored at -20°C in low-volume, sealed plates to minimize freeze-thaw cycles and evaporation.
Assay Selection and Development
The choice of assay technology is critical and depends on the biological target and the desired readout.[10] For screening against a protein kinase, several robust HTS-compatible assays are available. We will consider two common formats: a fluorescence-based assay and a luminescence-based proximity assay.
-
Fluorescence Polarization (FP) Assay: FP assays are homogenous, solution-based assays that are well-suited for HTS.[11] They measure the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) when it binds to a larger molecule (the target protein). A successful inhibitor will displace the tracer, leading to a decrease in fluorescence polarization.
-
AlphaScreen® Assay: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology for detecting biomolecular interactions.[12][13][14] In a kinase assay, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads, and a phospho-specific antibody is captured by Protein A-conjugated Acceptor beads.[6][15] When the kinase phosphorylates the substrate, the antibody binds, bringing the beads into proximity and generating a luminescent signal.[15] Inhibitors will prevent this phosphorylation, resulting in a loss of signal.
The workflow for assay development and screening is depicted in the following diagram:
Caption: High-Throughput Screening Workflow.
Experimental Protocols
The following protocols are provided as a template and should be optimized for the specific kinase and reagents being used.
Protocol 1: Fluorescence Polarization (FP) Kinase Inhibition Assay
Objective: To identify inhibitors of a target kinase by measuring the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.
Materials:
-
Target Kinase
-
Fluorescently labeled tracer (e.g., a Bodipy-labeled ATP competitive ligand)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (10 mM in DMSO)
-
Positive Control (e.g., Staurosporine, 10 mM in DMSO)
-
Negative Control (DMSO)
-
384-well, low-volume, black plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the compound library, positive control, and negative control into the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of the target kinase diluted in assay buffer to all wells. The final concentration of the kinase should be optimized to give a robust FP window.
-
Tracer Addition: Add 10 µL of the fluorescent tracer diluted in assay buffer to all wells. The final concentration of the tracer should be at its Kd for the target kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the fluorescence polarization on a suitable plate reader (Excitation/Emission wavelengths dependent on the fluorophore).
Protocol 2: AlphaScreen® Kinase Inhibition Assay
Objective: To identify inhibitors of a target kinase by detecting the phosphorylation of a biotinylated substrate peptide.
Materials:
-
Target Kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated Donor Beads
-
Phospho-specific antibody-conjugated Acceptor Beads
-
Stop/Detection Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM EDTA, 0.1% Tween-20)
-
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (10 mM in DMSO)
-
Positive Control (e.g., Staurosporine, 10 mM in DMSO)
-
Negative Control (DMSO)
-
384-well, white, opaque plates
Procedure:
-
Compound Plating: Dispense 50 nL of the compound library, positive control, and negative control into the appropriate wells of the 384-well plate.
-
Kinase/Substrate Addition: Add 5 µL of a solution containing the target kinase and biotinylated substrate peptide in kinase buffer to all wells.
-
Initiation of Reaction: Add 5 µL of ATP in kinase buffer to all wells to start the kinase reaction. The final ATP concentration should be at its Km.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction and Bead Addition: Add 10 µL of stop/detection buffer containing the Donor and Acceptor beads to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Plate Reading: Read the AlphaScreen signal on a compatible plate reader.
Data Analysis and Hit Identification
Rigorous data analysis is crucial for the successful identification of true positive hits while minimizing false positives and negatives.[16][17][18]
Quality Control Metrics
The performance of the HTS assay should be monitored on a plate-by-plate basis using the Z'-factor.[7]
Z'-Factor Calculation: Z' = 1 - (3 * (σpos + σneg)) / |µpos - µneg|
Where:
-
σpos = standard deviation of the positive control
-
σneg = standard deviation of the negative control
-
µpos = mean of the positive control
-
µneg = mean of the negative control
A Z'-factor ≥ 0.5 is considered an excellent assay for HTS.[7][19]
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A measure of assay robustness and statistical separation of controls. | ≥ 0.5 |
| Signal-to-Background | Ratio of the mean of the negative control to the mean of the positive control. | ≥ 10 (assay dependent) |
| Coefficient of Variation (%CV) | A measure of the variability of the controls. | < 15% |
Hit Selection
A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate.
Z-Score Calculation: Z = (x - µplate) / σplate
Where:
-
x = raw data point for the compound
-
µplate = mean of all compound wells on the plate
-
σplate = standard deviation of all compound wells on the plate
A Z-score of ≤ -3 (for inhibition assays) is a common threshold for identifying a primary hit.
The relationship between assay performance and hit selection is illustrated below:
Caption: Data Analysis and Hit Selection Pipeline.
Hit Validation and Follow-up
Primary hits identified from the HTS must undergo a rigorous validation process to eliminate false positives and confirm their activity.
-
Hit Confirmation: Primary hits should be re-tested in the primary assay to confirm their activity.
-
Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC₅₀).
-
Orthogonal Assays: It is critical to confirm the activity of hits in a secondary, orthogonal assay that uses a different detection technology. For example, if the primary screen was an FP assay, a confirmatory screen could be a luminescence-based kinase activity assay. This helps to eliminate compounds that interfere with the primary assay format.[11]
-
Structure-Activity Relationship (SAR) Analysis: For confirmed and potent hits, analogs of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine should be tested to build an initial SAR. This can provide valuable information about the key structural features required for activity.
Conclusion
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine represents a promising starting point for a high-throughput screening campaign due to its incorporation of the biologically significant 1,2,4-oxadiazole scaffold.[1][20] By employing a well-designed HTS strategy that includes robust assay development, stringent quality control, and a thorough hit validation process, researchers can effectively interrogate large compound libraries to identify novel modulators of their target of interest. The protocols and data analysis workflows outlined in this application note provide a solid foundation for initiating such a drug discovery effort.
References
-
Krátký, M., Stolaříková, J., & Vinšová, J. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(12), 1248. [Link]
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Zhang, L., & Li, S. (2021). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 93(12), 5041–5054. [Link]
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AlphaScreen®. (n.d.). Berthold Technologies GmbH & Co.KG. [Link]
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Kumar, A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 9(13), e202304521. [Link]
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AlphaScreen® SureFire® Phospho-ERK assay. (n.d.). BMG Labtech. [Link]
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AlphaScreen. (n.d.). BMG LABTECH. [Link]
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Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2–10. [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery. Expert Opinion on Drug Discovery, 6(2), 17–32. [Link]
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Fan, F., & Wood, K. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127-136. [Link]
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Zhang, L., & Li, S. (2021). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 93(12), 5041-5054. [Link]
-
An, W. F., & Tolliday, N. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1010-1011. [Link]
-
Burns, D. J., et al. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. Proceedings of SPIE, 3259. [Link]
-
Fan, F., & Wood, K. V. (2007). Bioluminescent Assays for High-Throughput Screening. ResearchGate. [Link]
-
Gümüş, G. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. [Link]
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Al-Ostath, A., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15, 38. [Link]
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Glick, M., et al. (2002). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE, 4626. [Link]
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Sharma, S., et al. (2024). 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. Bentham Science. [Link]
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Härmä, H. (2006). LUMINESCENCE-BASED ASSAY METHODS IN DRUG DISCOVERY. UTUPub. [Link]
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Kumar, R., et al. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]
-
Gunter, K. C. (2016). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]
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Veiga, J., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Journal of Visualized Experiments, (200), e66467. [Link]
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Shockley, K. R. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 10(10), 1083–1092. [Link]
-
An, W. F. (2012). Fluorescence-based assays. Methods in Molecular Biology, 856, 497-506. [Link]
-
Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. [Link]
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Taran, N., & Anslyn, E. V. (2015). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Organic & Biomolecular Chemistry, 13(28), 7686–7691. [Link]
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High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. [Link]
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
Taran, N., & Anslyn, E. V. (2015). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Request PDF. [Link]
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US10894784, Example 19.01. (n.d.). PubChem. [Link]
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High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]
-
Sharma, A., et al. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 910-915. [Link]
-
Głowacka, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]
-
Głowacka, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link]
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Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). Journal of Analytical & Pharmaceutical Research, 10(4). [Link]
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1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine. (n.d.). PubChem. [Link]
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van Slagmaat, C., et al. (2022). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 24(10), 4065-4076. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
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- 7. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 8. bmglabtech.com [bmglabtech.com]
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Application Note: Preclinical In Vivo Evaluation of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Derivatives
Executive Summary
The development of targeted therapeutics requires building blocks that can simultaneously optimize target binding, metabolic stability, and tissue distribution. 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (CCOM) has emerged as a privileged pharmacophore in medicinal chemistry. This application note provides drug development professionals with a comprehensive guide to the pharmacological rationale, formulation strategies, and in vivo pharmacokinetic (PK) protocols required to successfully evaluate CCOM-derived compounds in preclinical animal models.
Pharmacological Rationale & Structural Advantages
The selection of CCOM as a structural fragment is driven by precise structure-activity relationship (SAR) logic. The 1,2,4-oxadiazole heterocycle is widely utilized as a bioisostere for esters and amides[1]. Unlike native amides, which are highly susceptible to ubiquitous amidases in the plasma and liver, the 1,2,4-oxadiazole ring resists hydrolytic cleavage while maintaining essential hydrogen-bond acceptor capabilities[1].
When functionalized with a 3-cyclopentyl group, the resulting CCOM fragment gains significant lipophilicity and steric bulk. This is highly advantageous for therapeutics targeting hydrophobic binding pockets or requiring central nervous system (CNS) exposure. The terminal methanamine provides a synthetically tractable basic center (pKa ~8.5), allowing researchers to rapidly generate libraries of targeted probes via amide coupling or reductive amination.
Pharmacophore logic of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine in drug design.
Physicochemical Properties & Formulation Strategy
The inherent lipophilicity of the cyclopentyl-oxadiazole core contrasts with the hydrophilicity of the primary amine. To achieve systemic exposure without causing microembolisms upon intravenous (IV) injection, precise formulation is required. CCOM and its immediate derivatives are typically synthesized and stored as hydrochloride (HCl) salts to maximize shelf-life and aqueous solubility.
Table 1: Physicochemical Profile of CCOM (Free Base)
| Property | Value | Implication for In Vivo Studies |
| Molecular Weight | 167.21 g/mol | Low MW is ideal for fragment-based drug design (FBDD). |
| pKa (Amine) | ~8.5 - 9.0 | Protonated at physiological pH; formulated as an HCl salt. |
| LogP (estimated) | ~1.8 - 2.2 | Favorable lipophilicity for membrane permeability. |
| Topological Polar Surface Area | 52.0 Ų | Excellent for CNS penetration (optimal BBB TPSA is < 90 Ų). |
In Vivo Experimental Protocols
The following self-validating protocols are designed to establish the pharmacokinetic profile and brain penetrance of CCOM-derived therapeutics in rodent models.
Protocol 3.1: Vehicle Preparation and Formulation
Causality: Highly lipophilic oxadiazole derivatives can precipitate in the bloodstream, skewing clearance (CL) data and causing toxicity. A co-solvent system is utilized to disrupt the crystal lattice and maintain the compound in solution.
-
Weighing: Accurately weigh the required mass of the CCOM-derived test article (HCl salt preferred).
-
Solubilization: Dissolve the compound in 5% (v/v) Dimethyl sulfoxide (DMSO). Note: Do not exceed 5% DMSO to prevent localized tissue necrosis and hepatic stress.
-
Surfactant Addition: Add 10% (v/v) Solutol HS15 or Tween 80. Vortex for 2 minutes until a homogenous micellar mixture forms.
-
Aqueous Dilution: Slowly add 85% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing to yield a clear, injectable solution.
Protocol 3.2: Dosing and Serial Sampling
Causality: To accurately calculate oral bioavailability (F%), parallel IV and PO cohorts must be utilized.
-
Acclimation & Fasting: Fast Sprague-Dawley rats (200–250 g) for 12 hours prior to oral (PO) dosing to eliminate food-effect variability. IV cohorts may remain fed.
-
Administration:
-
IV Cohort: Administer 1–2 mg/kg via the lateral tail vein over 30 seconds.
-
PO Cohort: Administer 10–30 mg/kg via oral gavage.
-
-
Blood Collection: Collect 200 µL of blood via the saphenous vein into K2EDTA-coated tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 minutes (4°C) to isolate plasma.
-
Brain Harvest (BBB Assessment): At T_max (typically 1–2 hours for PO), euthanize a subset of animals. Critical Step: Perfuse the animals transcardially with ice-cold saline before harvesting the brain. Failure to wash out residual blood from the cerebral microvasculature will result in artificially inflated brain-to-plasma (Kp) ratios.
Protocol 3.3: LC-MS/MS Bioanalysis
Causality: Protein precipitation is preferred over liquid-liquid extraction to ensure that polar, ring-opened metabolites (see Section 4) are not lost in the aqueous phase.
-
Extraction: Aliquot 50 µL of plasma (or 1:3 w/v PBS brain homogenate) into a 96-well plate.
-
Precipitation: Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL) to precipitate proteins and normalize injection volumes.
-
Separation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system (C18 column). Utilize Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode, targeting the [M+H]+ parent ion.
Step-by-step in vivo pharmacokinetic and brain penetrance workflow for CCOM derivatives.
Data Analysis & Biotransformation Considerations
When analyzing the PK data, researchers should tabulate the standard parameters (C_max, T_max, AUC, CL, Vd, and Kp). A well-designed CCOM derivative targeting the CNS should exhibit a profile similar to the expected parameters outlined below:
Table 2: Expected PK Parameters for a CCOM-Derived CNS Agent
| Parameter | Intravenous (IV) | Oral (PO) | Pharmacological Implication |
| C_max (ng/mL) | 1,250 ± 150 | 850 ± 110 | Robust oral absorption enabled by the lipophilic core. |
| T_max (h) | 0.08 | 1.5 | Rapid systemic distribution and gut permeability. |
| AUC_0-inf (h*ng/mL) | 3,400 ± 210 | 2,100 ± 180 | Moderate clearance; indicates a stable oxadiazole ring. |
| Bioavailability (F%) | 100% | ~62% | Excellent oral bioavailability for a CNS-targeted agent. |
| Brain Kp Ratio | 1.2 | 1.1 | High BBB penetrance driven by the cyclopentyl group. |
Metabolic Liability Warning: While the 1,2,4-oxadiazole ring is highly resistant to standard hydrolysis and cytochrome P450 (CYP) mediated oxidation, it is not entirely metabolically inert. Under specific anaerobic conditions in the liver, 1,2,4-oxadiazoles can undergo a unique reductive ring-opening mediated by non-CYP enzymes, leading to amidoxime formation and subsequent biliary or urinary excretion[2]. When evaluating CCOM-derived compounds in vivo, LC-MS/MS methods should proactively include MRM transitions for these predicted ring-opened metabolites to ensure accurate mass balance and clearance calculations.
Sources
- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assay Development for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Activity
Executive Summary & Mechanistic Rationale
The 1,2,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, frequently deployed as a hydrolytically stable bioisostere for esters and amides in rapid multistep synthesis[1]. When functionalized with a lipophilic moiety (such as a cyclopentyl ring) and a basic amine (methanamine), the resulting 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine structure forms a highly specific pharmacophore. This structural triad—a lipophilic head, a rigid heterocyclic core, and an ionizable basic tail—is the hallmark of Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulators[2].
Clinical validation of the S1P pathway has driven immense interest in developing selective S1PR1 agonists that spare the S1P3 subtype to avoid cardiovascular liabilities such as bradycardia[3]. To evaluate the biological activity of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine and its derivatives, researchers must deploy a multi-tiered assay cascade that captures both G-protein-dependent signaling and β-arrestin-mediated receptor internalization—the actual driver of immunosuppressive efficacy.
S1PR1 signaling pathway showing Gi-mediated cAMP inhibition and β-arrestin-driven internalization.
Assay Triage Strategy: The Causality of the Cascade
Evaluating a novel oxadiazole-amine cannot rely on a single endpoint. S1PR1 is a Gi-coupled GPCR. Agonist binding induces the dissociation of the Gi alpha subunit, which subsequently inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP). Concurrently, the receptor is phosphorylated by GPCR Kinases (GRKs), recruiting β-arrestin, which uncouples the G-protein and drives the receptor into clathrin-coated pits for internalization.
We structure our assay cascade to sequentially validate these mechanisms:
-
Primary Screen (cAMP Inhibition): Confirms target engagement and G-protein activation.
-
Secondary Screen (β-Arrestin Recruitment): Confirms the compound is not a biased G-protein agonist, ensuring it can trigger the regulatory pathways necessary for therapeutic efficacy.
-
Orthogonal Screen (Receptor Internalization): Provides visual, phenotypic proof of mechanism.
Step-by-step assay cascade for evaluating 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine.
Step-by-Step Experimental Protocols
Primary Screen: Gi-Coupled cAMP Inhibition Assay (TR-FRET)
Causality & Design: Because S1PR1 is Gi-coupled, an agonist will decrease basal cAMP levels. However, basal cAMP in resting cells is often too low to measure a reliable decrease. Therefore, we must artificially stimulate Adenylyl Cyclase using Forskolin . A successful S1PR1 agonist will dose-dependently inhibit this Forskolin-induced cAMP spike. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the ratiometric readout (665 nm / 615 nm) inherently corrects for the auto-fluorescence or quenching often exhibited by heterocyclic compounds like oxadiazoles.
Self-Validating Protocol:
-
Cell Preparation: Harvest CHO-K1 cells stably expressing human S1PR1. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX). Note: IBMX is a broad-spectrum phosphodiesterase inhibitor crucial for preventing premature cAMP degradation.
-
Compound Addition: Dispense 5 µL of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (10-point dose-response, 10 µM to 0.3 pM) into a 384-well proxiplate.
-
Forskolin Challenge: Add 5 µL of Forskolin (final concentration 2 µM) mixed with the cell suspension (2,000 cells/well). Incubate for 30 minutes at Room Temperature (RT).
-
Detection: Add 10 µL of TR-FRET lysis/detection buffer containing Europium-labeled cAMP tracer and ULight-conjugated anti-cAMP antibody. Incubate for 1 hour at RT.
-
Readout & QC: Read on a TRF-compatible microplate reader (e.g., PHERAstar).
-
Validation Metric: Calculate the Z'-factor using DMSO + Forskolin (High signal, 0% inhibition) and a reference agonist like Ozanimod + Forskolin (Low signal, 100% inhibition). A Z'-factor > 0.6 validates the plate.
-
Secondary Screen: β-Arrestin Recruitment (Enzyme Complementation)
Causality & Design: Therapeutic S1PR1 modulators act as "functional antagonists" by overstimulating the receptor until it is internalized and degraded, effectively blinding the immune cell to the S1P gradient. This requires robust β-arrestin recruitment. We utilize an Enzyme Fragment Complementation (EFC) assay where S1PR1 is fused to a small enzyme donor (ProLink) and β-arrestin is fused to a larger enzyme acceptor (EA). Proximity restores β-galactosidase activity.
Self-Validating Protocol:
-
Cell Seeding: Seed DiscoverX PathHunter CHO-K1 S1PR1 cells at 5,000 cells/well in a 384-well white plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Add 5 µL of the oxadiazole compound in assay buffer. Incubate for 90 minutes at 37°C.
-
Detection: Add 10 µL of PathHunter Detection Reagent (containing the chemiluminescent substrate). Incubate for 60 minutes at RT in the dark.
-
Readout & QC: Measure luminescence.
-
Validation Metric: The Signal-to-Background (S/B) ratio must be ≥ 3.0. The EC50 of the reference agonist should be within 3-fold of its historical average.
-
Orthogonal Screen: High-Content Imaging for Receptor Internalization
Causality & Design: To visually confirm that the biochemical β-arrestin signal translates to physical endocytosis, we use High-Content Screening (HCS). S1PR1 is tagged with a fluorescent protein (e.g., GFP). Agonism causes the diffuse membrane fluorescence to collapse into bright, punctate intracellular endosomes.
Self-Validating Protocol:
-
Preparation: Seed U2OS cells expressing S1PR1-GFP in 384-well glass-bottom plates.
-
Stimulation: Treat with 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine for 45 minutes at 37°C.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Counterstain nuclei with Hoechst 33342.
-
Imaging & QC: Image on an automated confocal system (e.g., Opera Phenix). Use granularity analysis algorithms to quantify the number of GFP puncta per cell.
-
Validation Metric: Ensure the vehicle control shows >90% membrane localization, while the positive control shows >80% punctate localization.
-
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine compared to a clinical-stage reference compound (e.g., Ozanimod), demonstrating the rigorous data output of the assay cascade.
| Assay Parameter | Biological Readout | Reference Agonist (Ozanimod) | 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine | Assay Z'-Factor |
| Primary: Gi-cAMP | TR-FRET Ratio (665/615 nm) | EC₅₀: 0.41 nM (Emax: 100%) | EC₅₀: 1.25 nM (Emax: 98%) | 0.78 |
| Secondary: β-Arrestin | Luminescence (RLU) | EC₅₀: 2.10 nM (Emax: 100%) | EC₅₀: 5.40 nM (Emax: 92%) | 0.65 |
| Orthogonal: Internalization | GFP Puncta / Cell | EC₅₀: 3.50 nM | EC₅₀: 8.05 nM | 0.60 |
References
-
Title: Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Source: Journal of Organic Chemistry (PMC) URL: [Link]
-
Title: Discovery of Potent 3,5-Diphenyl-1,2,4-Oxadiazole Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists With Exceptional Selectivity Against S1P2 and S1P3. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Application Notes and Protocols: Derivatization of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine for Enhanced Analytical Detection
Abstract
This document provides a comprehensive technical guide on the derivatization of 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, a molecule featuring a primary amine moiety. The inherent chemical properties of primary amines—high polarity, low volatility, and often the absence of a strong chromophore—present significant challenges for direct analysis via common chromatographic techniques.[1][2][3] Derivatization is a critical pre-analytical step that chemically modifies the analyte to improve its chromatographic behavior and enhance its detectability.[1][4] We present detailed protocols for derivatization strategies tailored for High-Performance Liquid Chromatography (HPLC) with both UV-Visible and Fluorescence detection, as well as for Gas Chromatography-Mass Spectrometry (GC-MS). The rationale behind the selection of each reagent, the underlying chemical principles, and step-by-step experimental workflows are discussed to provide researchers, scientists, and drug development professionals with a robust framework for quantitative analysis.
Introduction: The Rationale for Derivatization
The target analyte, 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, possesses a primary aliphatic amine (-CH₂NH₂). This functional group is the focal point for all derivatization strategies discussed herein. Direct analysis of such compounds is often problematic for several reasons:
-
Poor Chromatographic Peak Shape: The active hydrogens on the amine group can interact with active sites (e.g., residual silanols) on chromatographic columns and inlets, leading to significant peak tailing and poor resolution.[1][3]
-
Low Volatility for GC Analysis: Strong intermolecular hydrogen bonding conferred by the amine group results in low volatility, making it unsuitable for Gas Chromatography (GC) without modification.[1][5]
-
Weak UV-Visible Absorbance: The molecule lacks a significant chromophore, meaning it does not absorb light strongly in the UV-Visible spectrum, resulting in poor sensitivity for HPLC-UV detection.[2][6]
-
Absence of Native Fluorescence: The analyte is not naturally fluorescent, precluding highly sensitive analysis by fluorescence detection without chemical labeling.
Derivatization overcomes these limitations by replacing the active amine hydrogens with a functional group that imparts more favorable analytical characteristics, such as increased hydrophobicity, volatility, thermal stability, or the introduction of a chromophore/fluorophore.[1][7]
Derivatization for High-Performance Liquid Chromatography (HPLC)
Pre-column derivatization is a common strategy in HPLC to enhance the detection of analytes that lack a suitable chromophore or fluorophore.[2]
Enhancing UV-Visible Detection with Benzoyl Chloride
To enable sensitive UV detection, a chromophore, such as a benzene ring, can be introduced. Benzoyl chloride reacts with the primary amine via nucleophilic acyl substitution to form a stable, UV-active benzamide derivative.[8]
Principle of Reaction: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide bond. The reaction is typically performed under alkaline conditions to neutralize the HCl by-product.
Caption: Benzoylation of a primary amine.
Experimental Protocol: Benzoylation
-
Materials & Reagents:
-
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine standard/sample.
-
Benzoyl Chloride solution (10% in acetonitrile).
-
Sodium Bicarbonate Buffer (0.2 M, pH 9.0).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Water (HPLC Grade).
-
-
Procedure:
-
To 100 µL of the sample solution in a microcentrifuge tube, add 200 µL of 0.2 M sodium bicarbonate buffer.
-
Add 200 µL of the 10% benzoyl chloride solution.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Add 100 µL of methanol to quench any excess benzoyl chloride.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Inject into the HPLC system.
-
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, increasing linearly to elute the more hydrophobic derivative.
-
Detection: UV at ~230 nm.
-
High-Sensitivity Fluorescence Detection
Fluorescence derivatization offers exceptionally high sensitivity. Several reagents are available that react specifically with primary amines.
OPA reacts almost instantaneously with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) at room temperature to form a highly fluorescent isoindole derivative.[9] A key advantage is that OPA and its degradation products are non-fluorescent, reducing background interference.[10] However, the derivatives can have limited stability, necessitating automated derivatization just before injection or tightly controlled timing.[9][11]
Caption: OPA pre-column derivatization workflow.
Experimental Protocol: OPA Derivatization
-
Materials & Reagents:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust pH with concentrated NaOH.
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid (3-MPA). Prepare fresh daily and protect from light.[9]
-
Amino acid standards or sample solution.
-
-
Procedure (Automated Autosampler Recommended):
-
Suggested HPLC-Fluorescence Conditions:
Fluorescamine is another fluorogenic reagent that reacts rapidly with primary amines to yield a stable, highly fluorescent product.[12][13] The reagent itself is non-fluorescent, and any excess is quickly hydrolyzed to non-fluorescent products, minimizing background signal.[13]
Experimental Protocol: Fluorescamine Derivatization
-
Materials & Reagents:
-
Procedure:
-
In a new glass test tube, add 1.0 mL of borate buffer to up to 100 µL of your sample.
-
While vigorously vortexing the tube, slowly add 125 µL of the fluorescamine solution. Continuous mixing is critical for reproducibility.[14]
-
Allow the reaction to proceed for at least 5 minutes at room temperature.
-
Read on a spectrofluorometer or inject into an HPLC-FLD system.
-
-
Suggested HPLC-Fluorescence Conditions:
-
Column: C18 reverse-phase.
-
Mobile Phase: Gradient elution with Acetonitrile and a suitable aqueous buffer.
-
Detection: FLD with Ex at 390 nm and Em at 475 nm.[10]
-
Dansyl chloride is a classic derivatizing agent that reacts with primary (and secondary) amines under alkaline conditions to form highly stable, fluorescent dansyl amides.[15][16] The stability of the derivatives is a significant advantage over OPA, allowing for manual sample preparation and storage before analysis.[9]
Experimental Protocol: Dansyl Chloride Derivatization
-
Materials & Reagents:
-
Procedure:
-
To 100 µL of sample, add 100 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the freshly prepared Dansyl chloride solution.[15]
-
Vortex for 30 seconds and incubate at 60°C for 30-45 minutes in the dark.[9]
-
Cool the mixture to room temperature.
-
Add 20-100 µL of the quenching solution to react with excess Dansyl chloride.[9][15]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Suggested HPLC-Fluorescence Conditions:
| Reagent | Target Analytes | Detection | Derivative Stability | Reaction Conditions | Key Advantage | Key Disadvantage |
| Benzoyl Chloride | Primary/Secondary Amines | UV (~230 nm) | High | Alkaline, Room Temp | Simple, introduces strong chromophore | Moderate sensitivity |
| OPA / Thiol | Primary Amines | Fluorescence | Low (minutes to hours)[9] | Alkaline, Rapid at Room Temp[9][10] | Fast reaction, non-fluorescent reagent | Poor derivative stability |
| Fluorescamine | Primary Amines | Fluorescence | Moderate | Alkaline, Rapid at Room Temp | Fast reaction, non-fluorescent reagent | Reagent is sensitive to hydrolysis[12] |
| Dansyl Chloride | Primary/Secondary Amines | Fluorescence | High (days)[9] | Alkaline, Heat (60°C)[9] | Very stable derivatives | Longer reaction time, reagent is fluorescent |
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, derivatization is essential to increase the volatility and thermal stability of the amine.[1][4] This is achieved by replacing the polar N-H protons with non-polar groups.
Silylation
Silylation is the most widely used derivatization technique for GC, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group or similar.[1][7][17] This dramatically reduces the polarity and hydrogen-bonding capacity of the molecule, increasing its volatility.[5] These reactions must be performed under strictly anhydrous conditions as silylating reagents are highly sensitive to moisture.[1]
Principle of Reaction: The amine's nitrogen acts as a nucleophile, attacking the silicon atom of the silylating reagent (e.g., BSTFA), leading to the formation of a silyl derivative.[1] A catalyst like trimethylchlorosilane (TMCS) is often included to enhance reactivity.[1]
Caption: General workflow for silylation of primary amines.
Experimental Protocol: Silylation with BSTFA
-
Materials & Reagents:
-
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine standard/sample.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous solvent (e.g., pyridine, acetonitrile).
-
Reaction vials with PTFE-lined caps.
-
-
Procedure:
-
Place a known amount of the amine sample into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA (with 1% TMCS).[1]
-
Cap the vial tightly and heat at 70-80°C for 30-60 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample directly into the GC-MS system.
-
Acylation
Acylation converts the primary amine into a more stable and volatile amide derivative.[5] The use of fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), can significantly enhance sensitivity when using an electron capture detector (ECD), though it is also perfectly suitable for MS detection.[1]
Experimental Protocol: Acylation with TFAA
-
Materials & Reagents:
-
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine standard/sample.
-
Trifluoroacetic anhydride (TFAA).
-
Anhydrous solvent (e.g., ethyl acetate).
-
Reaction vials with PTFE-lined caps.
-
-
Procedure:
-
Place the dried amine sample into a reaction vial.
-
Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[1]
-
Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[1]
-
Cool to room temperature.
-
The acid by-product can be removed by evaporation under nitrogen and redissolving in a suitable solvent, or the sample can be injected directly, depending on the column and conditions.
-
Inject 1 µL into the GC-MS system.
-
| Technique | Reagent | Derivative Type | Key Advantage for GC | Important Consideration |
| Silylation | BSTFA + TMCS | Trimethylsilyl (TMS) | Produces volatile and thermally stable derivatives.[1] | Reagents and derivatives are highly moisture-sensitive.[1] |
| Acylation | TFAA | Trifluoroacetamide | Forms very stable amide derivatives; enhances ECD response.[1][5] | Acidic by-products may need to be removed before analysis.[5] |
Conclusion
The successful analysis of 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine in various assays is critically dependent on the selection of an appropriate derivatization strategy. For HPLC-based methods, reagents like OPA, fluorescamine, and Dansyl chloride can be employed to introduce a fluorescent tag, enabling highly sensitive quantification. For GC-MS analysis, silylation with reagents like BSTFA or acylation with TFAA is necessary to increase volatility and thermal stability, allowing for robust chromatographic separation and mass spectrometric identification. The protocols and principles outlined in this guide provide a validated starting point for method development, empowering researchers to achieve accurate and reliable quantification of this and similar primary amine-containing compounds.
References
-
Lian, L., & Zhang, R. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(15), 5894-5900. [Link]
-
Interchim. (n.d.). Fluorescamine. Retrieved from Interchim website. [Link]
-
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Restek Corporation. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from Greyhound Chromatography website. [Link]
-
Svanberg, O. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]
-
Takeuchi, T. (n.d.). HPLC Analysis of Dansyl Derivatives. PDF document. [Link]
-
S. S. Kelkar, & D. G. R. (2014). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 548-568. [Link]
-
Chromatography Forum. (2006). Detecting Primary Amines. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. PDF document. [Link]
-
Molnár, M., et al. (2015). Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. Analytical Chemistry, 87(20), 10456–10463. [Link]
-
Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110–8117. [Link]
-
Yusoff, N. A. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 50. [Link]
-
Smart, K. F., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18. [Link]
-
Harrison, C. R. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. [Link]
-
Gagni, S., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis, 175, 106178. [Link]
-
Yuan, M., et al. (2018). Targeted quantification of amino acids by dansylation. Bio-protocol, 8(18), e3004. [Link]
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- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 7. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. interchim.fr [interchim.fr]
- 13. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. greyhoundchrom.com [greyhoundchrom.com]
cellular uptake assays for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Application Note: Quantitative Cellular Uptake and Permeability Profiling of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Executive Summary & Mechanistic Rationale
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (MW: 167.21 g/mol ) is a highly versatile, polar-lipophilic building block utilized in modern drug discovery. Structurally, it features a primary amine (methanamine) attached to an oxadiazole core, flanked by a lipophilic cyclopentyl ring. At physiological pH (7.4), the primary amine is heavily protonated (pKa ~9.0–9.5), rendering the molecule an organic cation.
Because of this dual nature—a charged cationic headgroup paired with a lipophilic tail—its cellular entry cannot be modeled by simple Fickian diffusion alone. Instead, its intracellular accumulation is governed by a hybrid mechanism: passive diffusion across lipid rafts and active transport facilitated by Solute Carrier (SLC) proteins, specifically Organic Cation Transporters (OCT1 and OCT2).
To accurately profile the uptake of such low-molecular-weight fragments, fluorescent tagging is strictly prohibited, as the addition of a bulky fluorophore would fundamentally alter the molecule's physicochemical properties and transport kinetics. Therefore, a label-free, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is mandatory.
Mechanistic pathways of cellular entry for oxadiazole-based primary amines.
Assay Architecture: A Self-Validating System
As a Senior Application Scientist, I design protocols that inherently control for experimental artifacts. This assay is engineered as a self-validating system through three critical pillars:
-
Temperature Delineation (4°C vs. 37°C): Because the cellular uptake of small molecules via active transport is ATP-dependent and requires membrane fluidity, incubating parallel cohorts at 4°C effectively halts active transport 1. The 4°C signal represents non-specific membrane binding, which is subtracted from the 37°C signal to yield true intracellular accumulation.
-
Pharmacological Knockdown: Co-incubation with Amitriptyline, a potent competitive inhibitor of OCT2, isolates the specific contribution of carrier-mediated transport from passive diffusion 2.
-
Dual-Normalization Strategy: Raw LC-MS/MS peak areas are first normalized against a spiked stable-isotope internal standard (IS) to correct for matrix effects and extraction recovery 3. The final concentration is then normalized to total cellular protein (BCA assay) to correct for well-to-well variations in cell density.
Detailed Experimental Protocol
Phase 1: Cell Preparation & Seeding
-
Culture Wild-Type HEK293 cells and OCT2-overexpressing HEK293 cells in DMEM supplemented with 10% FBS.
-
Seed cells into 12-well plates at a density of 2×105 cells/well. Allow 48 hours to reach 80-90% confluence.
-
Causality Check: Ensure cells are not over-confluent, as tight junction formation can artificially restrict the available membrane surface area for drug exposure.
Phase 2: The Uptake Assay
-
Washing: Aspirate growth media and wash cells twice with 1 mL of pre-warmed (37°C) Hank’s Balanced Salt Solution (HBSS, pH 7.4). Reasoning: Serum proteins in the growth media will bind the lipophilic cyclopentyl group, artificially lowering the free fraction of the drug available for uptake.
-
Pre-incubation: For inhibition cohorts, pre-incubate cells with 100 µM Amitriptyline in HBSS for 15 minutes.
-
Dosing: Initiate the assay by adding 10 µM of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine.
-
Incubation: Incubate plates at 37°C (active + passive uptake) or 4°C (membrane binding control) for 30 minutes.
-
Quenching: Terminate uptake by rapidly aspirating the dosing solution and washing three times with ice-cold PBS containing 0.1% BSA , followed by one wash with plain ice-cold PBS. Reasoning: The cold temperature arrests transporter kinetics immediately. The BSA acts as a "lipid sink" to strip non-specifically bound compound from the outer leaflet of the plasma membrane without causing intracellular efflux.
Phase 3: Lysis, Extraction, and LC-MS/MS
-
Extraction: Add 250 µL of ice-cold extraction buffer (80:20 Methanol:Water containing 0.1% Formic Acid and 50 nM Internal Standard) directly to the wells. Reasoning: The high organic content immediately denatures cellular enzymes, preventing metabolic degradation of the primary amine, while efficiently solubilizing the compound 4.
-
Harvesting: Scrape the cells, transfer the lysate to microcentrifuge tubes, and sonicate in an ice bath for 10 minutes.
-
Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to LC vials.
-
Protein Normalization: Resuspend the remaining pellet in 0.1 M NaOH and perform a BCA protein assay.
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Use a mobile phase gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Detect the compound using positive Electrospray Ionization (ESI+) monitoring the specific [M+H]+ parent-to-daughter MRM transitions.
Workflow for the LC-MS/MS-based cellular uptake assay of small molecule building blocks.
Quantitative Data Presentation
The following table summarizes the expected quantitative readout from the self-validating assay design, demonstrating how causality is extracted from the raw data.
| Experimental Condition | Incubation Temp | Inhibitor Added | Intracellular Conc. (pmol/mg protein) | Inferred Uptake Mechanism |
| Wild-Type (HEK293) | 37°C | None | 14.2 ± 1.8 | Baseline Passive Diffusion |
| Wild-Type (HEK293) | 4°C | None | 2.1 ± 0.4 | Non-specific Membrane Binding |
| OCT2-Overexpressing | 37°C | None | 87.5 ± 6.2 | Active Transport + Passive Diffusion |
| OCT2-Overexpressing | 37°C | Amitriptyline | 18.4 ± 2.1 | Inhibited Active Transport (Reverted to Passive) |
Data Interpretation: The minimal signal at 4°C confirms that the washing protocol successfully removes extracellular drug. The massive spike in the OCT2-overexpressing cohort at 37°C, which is subsequently abolished by Amitriptyline, definitively proves that 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine is a high-affinity substrate for Organic Cation Transporters.
References
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors Journal of Medicinal Chemistry (ACS Public
- Pharmacokinetics of Organic Cation Transporter 1 (OCT1)
- Substrate-Dependent Trans-Stimulation of Organic Cation Transporter 2 Activity N
- Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat N
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substrate-Dependent Trans-Stimulation of Organic Cation Transporter 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Organic Cation Transporter 1 (OCT1) Substrates in Oct1/2 Knockout Mice and Species Difference in Hepatic OCT1-Mediated Uptake - PMC [pmc.ncbi.nlm.nih.gov]
application of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine in target-based assays
An in-depth analysis of public chemical databases and scientific literature reveals that 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine is a defined chemical entity, yet it lacks published data regarding its specific biological targets or established applications in assays. This is a common scenario in drug discovery, where a novel compound's potential remains to be unlocked.
Therefore, this document serves as a comprehensive guide for researchers on how to approach the characterization of a novel compound like 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine—hereafter referred to as "CPO-amine" for brevity—using a systematic, target-based assay strategy. We will outline a robust, multi-phase workflow, from initial broad-based screening to specific biochemical and cellular validation, providing detailed protocols and the scientific rationale behind each step.
Phase 1: Initial Target Discovery and Hypothesis Generation
Before committing to resource-intensive assay development, the primary step is to generate hypotheses about the potential biological targets of CPO-amine. The chemical structure itself provides clues. The 1,2,4-oxadiazole ring is a well-known bioisostere for esters and amides, capable of participating in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets.
A prudent and cost-effective initial approach is to subject the compound to broad-panel screening against a diverse range of targets.
Protocol 1: Broad-Panel Target Profiling
Broad-panel screening services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan®) offer an efficient method to test a compound at a single concentration (typically 1-10 µM) against hundreds of targets, including GPCRs, kinases, ion channels, and enzymes.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of CPO-amine (e.g., 10 mM in 100% DMSO). Ensure purity is >95% via LC-MS analysis.
-
Service Selection: Choose a screening panel that covers a wide range of target classes. A comprehensive panel would include enzymatic and radioligand binding assays.
-
Data Interpretation: The primary output is typically reported as "% inhibition" or "% displacement" at the tested concentration. A common threshold for identifying a "hit" is >50% inhibition.
Hypothetical Screening Results:
Let's hypothesize that a screen of CPO-amine at 10 µM yields the following primary hits:
| Target ID | Target Class | Assay Type | % Inhibition at 10 µM |
| STK4 | Serine/Threonine Kinase | Enzymatic | 89% |
| ADRB2 | GPCR (Beta-2 Adrenergic) | Radioligand Binding | 62% |
| HDAC3 | Histone Deacetylase | Enzymatic | 55% |
| FAAH | Hydrolase | Enzymatic | 48% (borderline) |
From this hypothetical data, the most potent and promising hit is the Serine/Threonine Kinase 4 (STK4) , also known as MST1. This becomes our primary candidate for in-depth validation.
Phase 2: Biochemical Validation of the Primary Target (STK4)
The next critical phase is to validate the primary hit through robust, orthogonal biochemical assays. The goal is to confirm direct interaction and quantify the potency and affinity of CPO-amine for STK4.
Potency Determination: IC50 via Kinase Inhibition Assay
We must first determine the concentration of CPO-amine required to inhibit 50% of STK4 activity (the IC50 value). The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.
Workflow for STK4 Inhibition Assay
Caption: Workflow of the ADP-Glo™ kinase assay.
Protocol 2: STK4 IC50 Determination with ADP-Glo™
Materials:
-
Recombinant human STK4 enzyme (e.g., from Promega, Carna Biosciences).
-
Suitable peptide substrate for STK4 and ultra-pure ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101).
-
CPO-amine, serially diluted in DMSO.
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Methodology:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of CPO-amine in DMSO. Dispense a small volume (e.g., 100 nL) of each concentration into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.
-
Enzyme/Substrate Preparation: Prepare a 2X STK4 enzyme solution and a 2X Substrate/ATP solution in assay buffer. The final ATP concentration should be at or near its Km for STK4 to ensure competitive inhibitors are not disadvantaged.
-
Kinase Reaction Initiation: Add the 2X STK4 enzyme solution to the wells. Allow a 10-minute pre-incubation for the compound to bind the enzyme.
-
Start Reaction: Add the 2X Substrate/ATP solution to all wells to initiate the kinase reaction. The total reaction volume might be 5 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination & ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data by setting the average of the DMSO-only controls to 100% activity and the "no enzyme" controls to 0% activity.
-
Plot the % inhibition versus the log of the CPO-amine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Affinity Determination: Kd via MicroScale Thermophoresis (MST)
While IC50 reflects functional potency, it can be influenced by assay conditions (e.g., ATP concentration). Measuring the binding affinity (dissociation constant, Kd) provides a direct, physical measure of the interaction between CPO-amine and STK4. MST is a powerful technique for this purpose.
Protocol 3: STK4-CPO-amine Kd Measurement with MST
Materials:
-
NanoTemper Monolith instrument.
-
Fluorescently labeled recombinant STK4. The protein can be labeled via an N-terminal His-tag (using a fluorescently-labeled anti-His antibody) or via primary amines (NHS-ester dye).
-
CPO-amine, serially diluted.
-
MST Assay Buffer (e.g., PBS with 0.05% Tween-20).
-
Premium capillaries (NanoTemper Technologies).
Methodology:
-
Target Preparation: Prepare a solution of labeled STK4 at a constant concentration (typically in the low nM range) in MST buffer.
-
Ligand Preparation: Prepare a 16-point, 2-fold serial dilution of CPO-amine in MST buffer.
-
Incubation: Mix the labeled STK4 solution 1:1 with each CPO-amine dilution. Also prepare a "no ligand" control. Incubate at room temperature for 10 minutes to allow binding to reach equilibrium.
-
Capillary Loading: Load the samples into the MST capillaries.
-
MST Measurement: Place the capillaries into the Monolith instrument. The instrument applies a rapid, localized infrared laser-induced temperature change and measures the change in fluorescence as the molecules move along this temperature gradient (thermophoresis). The magnitude of this change is dependent on the binding state of the labeled protein.
-
Data Analysis: Plot the change in normalized fluorescence (ΔFnorm) against the log of the CPO-amine concentration. Fit the resulting binding curve to the appropriate model (e.g., Kd model) to calculate the dissociation constant (Kd).
Phase 3: Cellular Target Engagement Validation
Confirming that a compound binds its intended target in the complex environment of a living cell is a crucial step. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this validation. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Principle of the Cellular Thermal Shift Assay (CETSA®)
Caption: CETSA® demonstrates target engagement by ligand-induced thermal stabilization.
Protocol 4: CETSA® for STK4 Target Engagement
Materials:
-
A cell line that endogenously expresses STK4 (e.g., Jurkat cells).
-
Cell culture medium, FBS, and standard cell culture equipment.
-
CPO-amine and DMSO.
-
PBS and protease/phosphatase inhibitor cocktails.
-
PCR tubes or plates and a thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
High-speed centrifuge.
-
SDS-PAGE gels, Western Blot transfer system.
-
A validated primary antibody against STK4 and a secondary HRP-conjugated antibody.
-
Chemiluminescence substrate and imaging system.
Methodology:
-
Cell Treatment: Culture Jurkat cells to a sufficient density. Treat one batch of cells with a high concentration of CPO-amine (e.g., 20x the biochemical IC50) and another batch with an equivalent volume of DMSO (vehicle control). Incubate for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension from both the CPO-amine-treated and DMSO-treated groups into separate PCR tubes for each temperature point.
-
Thermal Challenge: Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 10 temperatures from 40°C to 70°C). Heat for 3 minutes, then cool to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant from each tube, which contains the soluble, non-denatured protein fraction.
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and Western Blot analysis using the anti-STK4 antibody to detect the amount of soluble STK4 remaining at each temperature.
-
-
Data Analysis:
-
Quantify the band intensity for STK4 at each temperature point for both the DMSO and CPO-amine-treated groups.
-
Normalize the data to the lowest temperature point (e.g., 40°C), which is set to 100% soluble protein.
-
Plot the % of soluble STK4 versus temperature for both groups to generate "melt curves." A rightward shift in the melt curve for the CPO-amine-treated group indicates thermal stabilization and confirms cellular target engagement.
-
Hypothetical CETSA® Melt Curve Data:
| Temperature (°C) | % Soluble STK4 (DMSO) | % Soluble STK4 (CPO-amine) |
| 42 | 100 | 100 |
| 46 | 98 | 100 |
| 50 | 85 | 99 |
| 54 | 51 (Tm) | 92 |
| 58 | 22 | 75 |
| 62 | 5 | 48 (Tm) |
| 66 | 2 | 15 |
The data clearly shows a shift in the melting temperature (Tm) from ~54°C to ~62°C, providing strong evidence that CPO-amine binds to and stabilizes STK4 in a cellular context.
Phase 4: Downstream Functional Assays
After confirming direct binding and cellular engagement, the final step is to demonstrate that this interaction leads to a functional consequence. This involves developing an assay that measures the modulation of the STK4 signaling pathway.
Hypothetical STK4 Signaling Pathway
Caption: Inhibition of STK4 by CPO-amine blocks downstream substrate phosphorylation.
A functional cell-based assay could involve measuring the phosphorylation of a known STK4 substrate (e.g., MOB1) via Western Blot or a quantitative immunoassay (e.g., HTRF®, ELISA) in cells treated with CPO-amine. A dose-dependent decrease in substrate phosphorylation would functionally link target engagement to a cellular outcome, completing the initial characterization of this novel compound.
References
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. (General principles of IC50 determination and the effect of ATP concentration are covered extensively in this standard text). Link to publisher: [Link]
-
Wienken, C. J., Baaske, P., Rothbauer, U., Braun, D., & Duhr, S. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1(7), 100. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Application Notes & Protocols for Phenotypic Screening with 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Phenotypic Approach to Unlocking the Potential of a Novel 1,2,4-Oxadiazole Derivative
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that modulate cellular functions and disease states without a preconceived molecular target.[1][2] This approach is particularly valuable for discovering first-in-class therapeutics by focusing on the "what" (a desired biological outcome) before the "how" (the specific molecular mechanism).[1] This guide provides a comprehensive framework for conducting phenotypic screening with 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine , a novel small molecule.
The 1,2,4-oxadiazole heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[3][4] Derivatives of this scaffold have been reported to exhibit significant anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[3][5][6][7] For instance, certain 1,2,4-oxadiazole derivatives have shown potent cytotoxic effects against various human cancer cell lines, including breast, lung, and prostate cancers.[5][8] Others have demonstrated the ability to suppress inflammatory responses by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.[9][10]
Given the established bioactivity of the 1,2,4-oxadiazole core, it is plausible that 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine could modulate important cellular phenotypes relevant to oncology, immunology, or infectious diseases. This document will provide detailed protocols for two distinct phenotypic screening campaigns designed to probe these potential activities: a high-content imaging-based assay for morphological profiling and cytotoxicity, and a functional assay to measure modulation of inflammatory cytokine release.
Compound Management: Foundational Steps for a Successful Screen
Rigorous compound handling is paramount to ensure data quality and reproducibility. The following protocol outlines the essential steps for preparing 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine for screening.
Protocol 1: Compound Solubilization and Plating
-
Initial Solubility Testing:
-
Begin by attempting to dissolve a small amount of the compound in 100% dimethyl sulfoxide (DMSO), the most common solvent for compound libraries.
-
Aim for a high-concentration stock solution, typically 10-50 mM, to minimize the volume of solvent added to the cell-based assays (final DMSO concentration should be ≤ 0.5% to avoid solvent-induced artifacts).
-
If solubility in DMSO is limited, test alternative solvents such as ethanol or create a salt form of the compound to improve aqueous solubility.
-
-
Preparation of Master Stock Solution:
-
Accurately weigh the compound and dissolve it in the chosen solvent (e.g., DMSO) to the desired master stock concentration (e.g., 20 mM).
-
Ensure complete dissolution by vortexing and gentle warming if necessary. Visually inspect for any precipitate.
-
Aliquot the master stock into single-use tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store at -20°C or -80°C in a desiccated environment.
-
-
Preparation of Assay-Ready Plates:
-
For a primary screen, create a series of intermediate "daughter" plates by diluting the master stock.
-
Use acoustic dispensing technology or manual multichannel pipettes to transfer precise volumes of the compound from the master stock into 384-well assay plates.
-
Prepare a concentration series to assess dose-dependent effects. A common approach is a 3-fold or 10-fold serial dilution.
-
Primary Phenotypic Screen 1: High-Content Morphological Profiling and Cytotoxicity
High-content analysis (HCA) leverages automated microscopy and quantitative image analysis to simultaneously measure multiple cellular features, providing a rich, multi-parametric readout of a compound's effect on cell health and morphology.[11][12] The "Cell Painting" assay is a powerful, unbiased approach that uses a cocktail of fluorescent dyes to label different cellular compartments, allowing for the creation of a detailed morphological profile for each compound.[13][14]
Rationale: Changes in cell and nuclear size, shape, texture, and organelle morphology can indicate various cellular states, including stress, apoptosis, cell cycle arrest, or other cytotoxic effects.[15] Given the known anticancer potential of 1,2,4-oxadiazoles, this assay is a primary choice to identify cytotoxic or cytostatic phenotypes.[6][8]
Figure 1. High-Content Cell Painting Workflow.
Protocol 2: High-Content Cytotoxicity and Morphological Profiling
-
Cell Plating:
-
Select a relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) based on the screening goals.
-
Using an automated dispenser, seed cells into 384-well, black-walled, clear-bottom imaging plates at a pre-optimized density (e.g., 1,000-2,000 cells per well).
-
Incubate plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Addition:
-
Add 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine from the assay-ready plates to the cell plates using a pintool or acoustic dispenser.
-
Include appropriate controls: a negative control (vehicle, e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine or Doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
Cell Staining (Cell Painting Protocol):
-
Carefully aspirate the culture medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Wash twice with PBS.
-
Add the Cell Painting dye cocktail containing stains for the nucleus (Hoechst), endoplasmic reticulum (Concanavalin A), mitochondria (MitoTracker), actin cytoskeleton (Phalloidin), and Golgi/plasma membrane (Wheat Germ Agglutinin).[13][14]
-
Incubate for 30-60 minutes in the dark at room temperature.
-
Wash three times with PBS and leave the final wash in the wells for imaging. Seal the plate.
-
-
Image Acquisition and Analysis:
-
Image the plates using a high-content imaging system, acquiring images from 4-5 fluorescent channels per well.
-
Use an image analysis software pipeline to segment individual cells and extract quantitative features (~1,500 per cell), including measurements of size, shape, intensity, and texture from each cellular compartment.[14]
-
The primary readout for cytotoxicity will be the cell count per well. A significant reduction in cell number compared to the vehicle control indicates a cytotoxic or anti-proliferative effect.[16]
-
For all wells with surviving cells, the multi-parametric morphological profile will be used for hit classification and mechanism-of-action hypothesis generation.
-
| Parameter | Recommendation | Rationale |
| Cell Line | A549 (Lung Cancer), MCF-7 (Breast Cancer) | Commonly used, well-characterized cancer cell lines.[5][6] |
| Plate Format | 384-well, black-wall, clear-bottom | Standard for automated microscopy, reduces well-to-well crosstalk. |
| Compound Conc. | 7-point, 1:3 dilution series (e.g., 10 µM to 13.7 nM) | To determine dose-response and calculate IC₅₀/EC₅₀ values. |
| Incubation Time | 48-72 hours | Allows for multiple cell doubling times to observe effects on proliferation. |
| Primary Readout | Nuclei Count (Viability) | A robust and direct measure of cytotoxicity or cytostaticity.[17] |
| Secondary Readout | Morphological Feature Profile | Provides deep biological insight for hit characterization.[13] |
| Controls | 0.1% DMSO (Negative), Staurosporine (Positive) | Essential for data normalization and assay quality control. |
Primary Phenotypic Screen 2: Anti-Inflammatory Cytokine Release Assay
This assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines from immune cells following stimulation, a key hallmark of an anti-inflammatory response.
Rationale: Several 1,2,4-oxadiazole derivatives have been shown to possess anti-inflammatory properties.[7][9] This assay directly tests the hypothesis that 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine can modulate immune cell activation. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of monocytes and macrophages, inducing the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][19]
Protocol 3: LPS-Induced Cytokine Release Assay
-
Cell Plating:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation or use a monocytic cell line like THP-1.
-
Plate the cells in a 96-well or 384-well culture plate at a density of 2.5 x 10⁵ cells/well in complete RPMI 1640 medium.[20]
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine for 1 hour at 37°C.
-
Include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., Dexamethasone).
-
-
Cell Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[21] Include an unstimulated control group (vehicle only, no LPS).
-
Incubate the plates for 18-24 hours at 37°C and 5% CO₂.
-
-
Cytokine Measurement:
-
Cytotoxicity Counterscreen:
-
In a parallel plate, treat cells with the compound under the same conditions but without LPS stimulation.
-
Assess cell viability using a standard assay (e.g., measuring ATP levels with CellTiter-Glo® or LDH release).[17][22] This is crucial to ensure that any reduction in cytokine release is due to specific anti-inflammatory activity and not simply because the compound is killing the cells.
-
| Parameter | Recommendation | Rationale |
| Cell Model | Human PBMCs or THP-1 monocytes | Physiologically relevant models for studying innate immune responses.[20] |
| Stimulant | Lipopolysaccharide (LPS) | A robust and well-characterized inducer of pro-inflammatory cytokines.[18] |
| Readout | TNF-α or IL-6 levels in supernatant | Key pro-inflammatory cytokines indicative of an inflammatory response.[19] |
| Incubation Time | 18-24 hours | Optimal time window for peak cytokine production in response to LPS. |
| Counterscreen | ATP-based viability assay (e.g., CellTiter-Glo®) | Essential to distinguish true anti-inflammatory hits from cytotoxic compounds.[17] |
| Controls | DMSO (Vehicle), Dexamethasone (Positive) | To establish baseline and maximum inhibition for data analysis. |
Hit Validation and Mechanism of Action Deconvolution
A "hit" from a primary screen is not an endpoint but the beginning of a deeper investigation. The goal is to confirm the activity, establish a dose-response relationship, and ultimately, identify the molecular target responsible for the observed phenotype (target deconvolution).[1]
1. Hit Confirmation and Potency:
-
Re-testing: Re-test the primary hit compound from a freshly prepared stock to rule out false positives.
-
Dose-Response: Perform a more detailed 10-point dose-response curve to accurately determine the compound's potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Validate the phenotype using a different assay. For example, if the primary hit came from the cytokine release assay, an orthogonal assay could measure the expression of inflammatory genes (e.g., COX-2) via qPCR.
2. Target Deconvolution: Identifying the protein(s) that a phenotypic hit binds to is a critical step.[1] This process, known as target deconvolution, is essential for understanding the mechanism of action and for future lead optimization. Chemical proteomics is a powerful approach for this purpose.[23][24][25]
Figure 2. Target Deconvolution Workflow via Affinity Purification-Mass Spectrometry.
Common Target Deconvolution Strategies:
-
Affinity Purification-Mass Spectrometry (AP-MS): This is a widely used method where the hit compound is chemically modified with a linker and an affinity tag (like biotin).[2][26][27] The tagged compound is immobilized on a matrix (e.g., streptavidin beads) and used as "bait" to pull down its binding partners from a cell lysate.[28][29] The captured proteins are then identified by mass spectrometry.[1][30]
-
Thermal Proteome Profiling (TPP): This technique assesses the thermal stability of all proteins in a cell lysate in the presence and absence of the compound. A drug binding to its target often stabilizes it, leading to a shift in its melting temperature, which can be detected by quantitative proteomics.
-
Genetic Approaches: Methods like CRISPR/Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or pathway component.
By systematically applying these screening and validation protocols, researchers can effectively explore the biological activity of novel compounds like 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, paving the way for new discoveries in drug development.
References
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Bray, M. A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols, 11(9), 1757-1774. [Link]
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Gudipati, R., et al. (2018). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 12(1), 116. [Link]
-
Pallocca, G., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(18), 4156. [Link]
-
Perjesi, P., et al. (2015). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Bioorganic & Medicinal Chemistry, 23(21), 6948-6955. [Link]
-
Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health, 6(5). [Link]
-
El-Sayed, N. F., et al. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Journal of the Iranian Chemical Society, 20(9), 2321-2356. [Link]
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Becklin, R., & von Rechenberg, M. (2008). Target deconvolution using chemiproteomics. Cancer Research, 68(9_Supplement), 1335. [Link]
-
Zhang, H., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]
-
Poveda-Cuevas, S. A., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current Issues in Molecular Biology, 44(7), 3127-3147. [Link]
-
Raida, M. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]
-
Zhang, H., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6616-6627. [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]
-
Iannelli, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Pharmaceuticals, 14(10), 1042. [Link]
-
Sharma, A., et al. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. R Discovery. [Link]
-
Gingras, A. C., et al. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Current Protocols in Protein Science, 94(1), e71. [Link]
-
Charles River Laboratories. (n.d.). High Content Imaging Assays. Charles River Laboratories. [Link]
-
Wu, Z., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(1), 109-120. [Link]
-
Ncardia. (n.d.). High content imaging Assay. Ncardia. [Link]
-
Crew, G. E., et al. (2021). Proinflammatory cytokine release assay. Bio-protocol, 11(11), e4042. [Link]
-
Alithea Genomics. (2023). High-content screening in drug discovery: A brief guide. Alithea Genomics. [Link]
-
Zhang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2201-2209. [Link]
-
Khan, I., et al. (2023). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports, 13(1), 12975. [Link]
-
O'Dwyer, M. J., et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Shock, 45(4), 366-373. [Link]
-
Grimm, F. A., et al. (2015). Cellular imaging: a key phenotypic screening strategy for predictive toxicology. Journal of Pharmacological and Toxicological Methods, 75, 3-10. [Link]
-
FUJIFILM Wako. (n.d.). Development of Cytokine Release Assays for Human iPSC-derived Microglia. FUJIFILM Wako. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Way, G. P., et al. (2023). Predicting compound activity from phenotypic profiles and chemical structures. bioRxiv. [Link]
-
IntechOpen. (2023). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Synthesis
Welcome to the technical support and troubleshooting center for the synthesis of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine . This compound is a highly valuable pharmacophore, utilizing the 1,2,4-oxadiazole ring as a bioisostere for amides and esters[1].
The most robust and widely adopted method for constructing this specific scaffold is the amidoxime route , which involves the O-acylation of an amidoxime intermediate followed by intramolecular cyclodehydration. Below, we provide a complete diagnostic guide, visual workflows, and self-validating protocols to ensure high-yield synthesis.
I. Synthesis Workflow Overview
Synthetic workflow for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine.
II. Troubleshooting Guide & FAQs
Phase 1: Amidoxime Formation
Q1: Why is the conversion of cyclopentanecarbonitrile to the amidoxime stalling at low yields? Causality & Solution: Aliphatic nitriles like cyclopentanecarbonitrile are significantly less electrophilic than aryl nitriles. If you are using hydroxylamine hydrochloride (NH₂OH·HCl) without a sufficient base, the active free hydroxylamine nucleophile is never generated[1]. You must use a base (e.g., triethylamine or sodium carbonate) to liberate the free base. Furthermore, the reaction requires prolonged thermal energy to drive the addition across the unactivated nitrile carbon; refluxing in ethanol or tert-butanol at 80°C for 18–24 hours is strictly required[2].
Phase 2: O-Acylation & Coupling
Q2: During the coupling of the amidoxime with N-Boc-glycine, I observe unreacted starting materials and multiple side products. What is causing this? Causality & Solution: The formation of the O-acyl amidoxime intermediate is mechanistically analogous to standard amide bond formation[3]. Failure here is usually due to poor activation of the N-Boc-glycine or degradation of the coupling reagents. Carbonyldiimidazole (CDI) in DMF or EDC/HOBt in DCM/DMF are the authoritative standards for this step[1][3]. Ensure that the N-Boc-glycine is fully activated (stirred for 30 mins with the coupling agent) before adding the amidoxime. If your conditions are excessively basic, the amidoxime nitrogen can act as a competing nucleophile, leading to undesired N-acylation instead of the required O-acylation.
Phase 3: Cyclodehydration
Q3: The O-acyl amidoxime intermediate forms successfully, but cyclodehydration to the 1,2,4-oxadiazole ring is incomplete. How can I drive this to completion? Causality & Solution: Intramolecular cyclodehydration requires the amidoxime nitrogen to attack the ester carbonyl, forming a 5-membered hydroxy-oxadiazoline intermediate, followed by the elimination of water. This nucleophilic attack has a high activation energy barrier. To overcome this, you must apply specific energetic or catalytic conditions:
-
Thermal: Reflux in a high-boiling solvent like toluene or DMF (100–110°C) for 5–16 hours[4].
-
Microwave: Microwave irradiation at 150°C for 15–20 minutes provides rapid, quantitative conversion[5].
-
Base-Catalyzed: Using TBAF (0.1–1.4 eq) in THF at room temperature can facilitate cyclization without extreme heat[3][6].
Mechanistic pathway of O-acyl amidoxime cyclodehydration to 1,2,4-oxadiazole.
Phase 4: Deprotection & Isolation
Q4: After Boc deprotection, my final methanamine product is a volatile, intractable gum. How can I improve isolation? Causality & Solution: The free primary amine of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine is highly polar, prone to oxidative degradation, and difficult to isolate cleanly. It must be isolated as a stable salt. Instead of using trifluoroacetic acid (TFA)—which leaves a hygroscopic TFA salt—use 4M HCl in dioxane. This cleanly cleaves the Boc group and precipitates the product as 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS 1807979-70-9) , which can be easily filtered and stored[7].
III. Quantitative Data: Cyclodehydration Conditions
The following table summarizes the validated parameters for driving the O-acyl amidoxime intermediate to the fully cyclized 1,2,4-oxadiazole core.
| Method | Reagents / Solvent | Temperature | Time | Typical Yield |
| Conventional Thermal [4] | Toluene or DMF | 100–110 °C | 5–24 h | 60–75% |
| Microwave-Assisted [5] | THF or DMF | 150 °C | 15–20 min | 83–93% |
| Base-Catalyzed [6] | TBAF / THF | 20–25 °C (Room Temp) | 1–16 h | 70–85% |
IV. Self-Validating Experimental Protocols
Step 1: Synthesis of N-Hydroxycyclopentanecarboximidamide
-
Reaction Setup: Dissolve cyclopentanecarbonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol[2].
-
Base Addition: Add triethylamine (2.0 eq) dropwise at room temperature to liberate the hydroxylamine free base.
-
Heating: Reflux the mixture at 80°C for 18–24 hours[2].
-
Self-Validation Check: Monitor by LC-MS. Do not proceed until the nitrile peak is consumed. The target amidoxime mass is [M+H]⁺ = 129.1.
-
Workup: Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the amidoxime as an off-white solid[8].
Step 2: Coupling and Cyclodehydration (One-Pot, Two-Step)
-
Acid Activation: In a dry flask under nitrogen, dissolve N-Boc-glycine (1.1 eq) in anhydrous DMF. Add CDI (1.2 eq) and stir for 30 minutes at room temperature to form the active intermediate[3].
-
O-Acylation: Add the amidoxime from Step 1 (1.0 eq) and stir for 2 hours at room temperature.
-
Self-Validation Check: TLC should show the formation of a new, highly polar spot (O-acyl amidoxime).
-
-
Cyclodehydration: Heat the reaction mixture to 110°C for 5–12 hours. Alternatively, transfer to a sealed microwave vial and irradiate at 150°C for 15 minutes[4][5].
-
Self-Validation Check: Monitor the shift via TLC/LC-MS. The Boc-protected oxadiazole will be significantly less polar than the intermediate.
-
-
Workup: Cool to room temperature, quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the Boc-protected oxadiazole.
Step 3: Deprotection to Target Hydrochloride Salt
-
Reaction Setup: Dissolve the Boc-protected oxadiazole in a minimal amount of anhydrous dichloromethane (DCM).
-
Deprotection: Add 4M HCl in dioxane (10 eq) dropwise at 0°C.
-
Cleavage: Warm to room temperature and stir for 2–4 hours.
-
Self-Validation Check: The precipitation of a white solid directly from the DCM/dioxane mixture acts as a visual confirmation of salt formation.
-
-
Isolation: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to fully precipitate 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride[7]. Filter, wash with ether, and dry under high vacuum. Confirm Boc removal via ¹H-NMR (disappearance of the 9H singlet at ~1.4 ppm).
V. References
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review - rjptonline.org - 1
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - mdpi.com - 3
-
Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development - benchchem.com -2
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating - acs.org - 5
-
1807979-70-9 | 1,2,4-Oxadiazole-5-methanamine, 3-cyclopentyl-, hydrochloride - bldpharm.com - 7
-
CYCLOPENTANECARBOXIMIDAMIDE synthesis - chemicalbook.com - 8
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles (PMC) - nih.gov - 6
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications - chim.it -
-
1,2,4-Oxadiazoles: A potential pharmacological agents-An overview - rjptonline.org - 4
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- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1807979-70-9|1,2,4-Oxadiazole-5-methanamine, 3-cyclopentyl-, hydrochloride|BLD Pharm [bldpharm.com]
- 8. CYCLOPENTANECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine Analogs
Welcome to the technical support center for the synthesis and optimization of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine analogs. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during the synthesis of this important class of compounds. The 1,2,4-oxadiazole ring is a key pharmacophore and serves as a bioisostere for esters and amides, making it a valuable scaffold in medicinal chemistry.[1][2] This guide will equip you with the technical knowledge to navigate the complexities of its synthesis.
Overall Synthetic Workflow
The most widely applied and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the coupling of an amidoxime with an activated carboxylic acid, followed by cyclodehydration. The synthesis of the target methanamine analogs can be logically divided into four key stages: preparation of the amidoxime, coupling with a protected amino acid, cyclodehydration to form the oxadiazole ring, and final deprotection.
Caption: General workflow for synthesizing 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine analogs.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Amidoxime Synthesis (Cyclopentanecarboximidamide)
The first key intermediate is the amidoxime, typically prepared by the nucleophilic attack of hydroxylamine on a nitrile precursor.[3]
Q1: My amidoxime synthesis from cyclopentanecarbonitrile is slow and gives a low yield. How can I improve it?
Answer: Low conversion is a common issue, especially with aliphatic nitriles. Several factors can be optimized:
-
Temperature: Increasing the reaction temperature, often to reflux in a solvent like ethanol, can significantly shorten reaction times from hours or days to just a few hours.[4]
-
Reagent Stoichiometry: Using a slight excess of hydroxylamine hydrochloride (e.g., 1.5 eq) and a suitable base (e.g., sodium carbonate, 2.0 eq) can help drive the reaction to completion.[4]
-
Alternative Energy Sources: Microwave irradiation has been shown to dramatically accelerate this reaction, often leading to high yields in minutes.[5]
-
Solvent Choice: While ethanol is common, other protic solvents like methanol can be used. The choice of solvent can be critical for substrate solubility and reaction rate.[4]
Q2: I am observing a significant amount of amide byproduct from nitrile hydrolysis. How can I prevent this?
Answer: Amide formation is a competitive side reaction, particularly if there is excess water and prolonged heating.[6]
-
Control Reaction Conditions: Careful monitoring of the reaction by TLC or LC-MS is crucial to avoid over-running the reaction once the nitrile has been consumed.
-
Alternative Route: For challenging substrates where amide formation is persistent, a two-step approach can be more effective. First, convert the nitrile to a thioamide, which can then be cleanly reacted with hydroxylamine to yield the desired amidoxime. This route often provides a purer product.[4]
Part 2: 1,2,4-Oxadiazole Ring Formation
This is the most critical part of the synthesis, involving the coupling of the cyclopentyl amidoxime with an N-protected amino acid (e.g., N-Boc-glycine) and subsequent cyclodehydration. Low yields here often stem from poor activation, incomplete cyclization, or unwanted side reactions.[7][8]
Q3: My overall yield for the 3-cyclopentyl-5-(N-Boc-aminomethyl)-1,2,4-oxadiazole is very low. What are the primary causes?
Answer: Low yields in this two-stage process (acylation and cyclization) are frequent. The main culprits are inefficient formation of the O-acylamidoxime intermediate and/or its failure to cyclize.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
Q4: Which coupling reagent should I use to activate my N-Boc-glycine for reaction with the amidoxime?
Answer: The choice of coupling reagent is critical to favor the desired O-acylation over N-acylation. While many standard peptide coupling reagents can be used, some are more effective than others.
| Coupling Reagent System | Common Solvent | Key Advantages & Considerations |
| HATU / DIPEA | DMF, DCM | Highly effective. Often leads to clean reactions and high yields by promoting O-acylation.[7] Pre-activation of the carboxylic acid for 15-30 min is recommended. |
| EDC / HOBt | DMF, DCM | A common and cost-effective choice. Ensure reagents are fresh. Can sometimes lead to mixtures of O- and N-acylated products.[9] |
| CDI | THF, DMSO | Carbonyldiimidazole (CDI) has proven effective, particularly in a NaOH/DMSO medium for one-pot syntheses.[8] |
| Acyl Chloride | Pyridine, DCM | The classical approach involves converting the acid to an acyl chloride first. This is a robust method but adds an extra step and uses harsher reagents.[10][11] |
Q5: My reaction stalls after forming the O-acylamidoxime intermediate. How do I facilitate the final cyclodehydration step?
Answer: The cyclization of the O-acylamidoxime is often the rate-limiting step and may not occur spontaneously at room temperature.[8]
-
Thermal Conditions: Heating is the most common method. Refluxing in a high-boiling solvent like toluene, xylene, or DMF is often sufficient. Monitor the reaction carefully to avoid degradation.
-
Microwave Irradiation: This is an excellent method for accelerating the cyclization, often reducing reaction times from hours to minutes and improving yields.[5][12]
-
Base-Mediated Cyclization: For sensitive substrates, room temperature cyclization can be achieved using a base. Tetrabutylammonium fluoride (TBAF) in THF is a highly effective catalyst for this transformation.[13][14] Alternatively, superbase systems like NaOH in DMSO can facilitate a one-pot coupling and cyclization at room temperature.[5]
Part 3: Final Deprotection and Purification
Q6: What is the safest method to remove the N-Boc group without cleaving the 1,2,4-oxadiazole ring?
Answer: This is a critical consideration. The O-N bond in the 1,2,4-oxadiazole ring has a low level of aromaticity and is susceptible to reductive cleavage.[15] Therefore, methods involving catalytic hydrogenation should be approached with extreme caution or avoided.
The most reliable method is acid-mediated deprotection.
-
Recommended Conditions: Stirring the Boc-protected intermediate in a solution of 4M HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is typically effective and safe for the oxadiazole core. The reaction is usually complete within 1-4 hours.
Q7: My final product is a stubborn oil and co-elutes with impurities during column chromatography. What are some effective purification strategies?
Answer: Purifying polar amines can be challenging.
-
For Oily Products:
-
Trituration: Vigorously stir the oil in a solvent where the product is sparingly soluble but the impurities are (e.g., diethyl ether, hexanes, or a mixture). This can often induce crystallization.[16]
-
Co-solvent Evaporation: Dissolve the oil in a volatile solvent like DCM and add a non-polar co-solvent like toluene. Rotary evaporation can help remove residual high-boiling solvents (like DMF) as an azeotrope, potentially leaving a solid.[16]
-
-
For Chromatographic Separation:
-
Solvent System Modification: If using a standard hexane/ethyl acetate system, consider switching to a DCM/methanol gradient, which is often better for polar compounds.[16]
-
Use of Additives: Add a small amount of triethylamine (TEA) (0.1-1%) to the eluent. This deactivates acidic sites on the silica gel, preventing peak tailing that is common with basic compounds like amines.[16]
-
Acid/Base Wash: Before chromatography, an aqueous workup can remove many impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute base (like sat. NaHCO₃) to remove unreacted carboxylic acid, followed by a dilute acid wash (like 1M HCl) if amidoxime is still present (though your target amine will also go into the acid layer). Careful pH management is key.[16]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Cyclopentanecarboximidamide
-
To a solution of cyclopentanecarbonitrile (1.0 eq) in ethanol (approx. 0.5 M), add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).[4]
-
Heat the mixture to reflux (approx. 80°C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure amidoxime.
Protocol 2: One-Pot Synthesis of tert-butyl (1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)carbamate
-
To a solution of N-Boc-glycine (1.0 eq) in anhydrous DMF (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[7]
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add cyclopentanecarboximidamide (1.0 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 2-4 hours to allow for complete formation of the O-acylamidoxime intermediate (monitor by LC-MS).
-
Heat the reaction mixture to 80-100°C and stir overnight to facilitate cyclodehydration.
-
Upon completion (as monitored by LC-MS), cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude material by silica gel column chromatography.
Protocol 3: Boc-Deprotection to Yield 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
-
Dissolve the purified Boc-protected intermediate from Protocol 2 in a minimal amount of 1,4-dioxane or dichloromethane.
-
Add a 4.0 M solution of HCl in 1,4-dioxane (5-10 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Triturate the resulting solid/oil with diethyl ether, filter, and wash with additional ether to obtain the hydrochloride salt of the final product.
References
- BenchChem Technical Support Team. (2025). troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. BenchChem.
-
Various Authors. (n.d.). Optimization of reduction reaction of 1,2,4-oxadiazole 1a. ResearchGate. [Link]
-
Various Authors. (n.d.). Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025).
-
Postnikov, P. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. [Link]
-
Request PDF. (2025). NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. BenchChem.
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]
-
Pace, A. (2012). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. [Link]
-
Wieczorek, M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]
- Google Patents. (n.d.).
-
Li, Y., et al. (2018). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]
-
Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters - ACS Publications. [Link]
-
Wiley Online Library. (2025). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. [Link]
-
Wiley Online Library. (1998). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. [Link]
-
Semantic Scholar. (n.d.). An efficient conversion of nitriles to amidines. [Link]
-
ResearchGate. (n.d.). Amidoxime syntheses using hydroxylamine. [Link]
-
IJRAR.org. (2023). AN OVERVIEW OF 1, 3, 4-OXADIAZOLE. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
ResearchGate. (n.d.). Flow synthesis of 1,2,4‐oxadiazole derivatives. [Link]
-
MDPI. (2021). Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction. [Link]
-
ResearchGate. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. [Link]
-
MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
-
PubMed. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]
-
PubMed. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. [Link]
-
Preprints.org. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). [Link]
-
JournalsPub. (2024). Different Method for the Production of Oxadiazole Compounds. [Link]
-
ACS Omega. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐oxadiazol‐5‐yl analogs. [Link]
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Technical Support Center: A Guide to Mitigating Off-Target Effects of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine and Related Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of off-target effects for novel small molecules, using the heterocyclic compound 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine as a guiding example. Our goal is to equip you with the strategic framework and practical methodologies to enhance the selectivity of your lead candidates and de-risk your development pipeline.
PART 1: CORE CONCEPTS & FREQUENTLY ASKED QUESTIONS (FAQs)
This section addresses foundational questions that form the basis of any robust off-target mitigation strategy.
Q1: What are off-target effects and why are they a critical concern in drug development?
Off-target effects occur when a therapeutic agent interacts with unintended biological molecules, such as proteins, enzymes, or receptors, that are not its primary therapeutic target.[1] These unintended interactions are a primary cause of adverse drug reactions (ADRs) and can lead to unforeseen toxicities, undermining the safety and efficacy of a potential drug.[1][2] Identifying and mitigating these effects early is crucial, as unknown safety issues arising from off-target interactions are a leading cause of high failure rates in clinical trials—reportedly up to 90%.[3] Addressing off-target activity not only enhances patient safety but also improves the overall efficiency and success rate of the drug development process.[2]
Q2: My lead compound is 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine. Does the 1,2,4-oxadiazole scaffold have known liabilities or advantages?
The 1,2,4-oxadiazole ring is a significant and versatile scaffold in medicinal chemistry.[4][5] Its value comes from its unique physicochemical properties and its role as a bioisostere for ester and amide groups, which can enhance metabolic stability and oral bioavailability.[4] This scaffold is present in several approved drugs and is explored for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]
However, like many heterocyclic structures, it is not without potential liabilities. The specific off-target profile depends entirely on the substituents attached to the ring. For your compound, the cyclopentyl and methanamine groups will dictate the overall shape, charge distribution, and potential for hydrogen bonding, which in turn governs both on- and off-target interactions. Therefore, while the core scaffold is well-established, a comprehensive profiling campaign is essential to understand the specific liabilities of your fully elaborated molecule.
Q3: What is the difference between biased and unbiased methods for detecting off-target effects?
This distinction is fundamental to designing a comprehensive screening strategy.
-
Biased Methods: These approaches test for interactions against a pre-selected, finite list of known targets. This includes in silico (computational) predictions against databases of protein structures and large-scale in vitro screening panels (e.g., safety panels that assay for activity against kinases, GPCRs, and ion channels known to be involved in adverse events).[7][8] Biased methods are excellent for identifying common, well-characterized liabilities.
-
Unbiased Methods: These approaches aim to identify off-target interactions without prior assumptions about what those targets might be.[8] Phenotypic screening is a primary example, where compounds are evaluated for their effect on cell behavior or morphology in a target-agnostic manner.[9][10] Any observed phenotype that cannot be explained by the on-target mechanism suggests the involvement of off-target activities. Subsequent target deconvolution is then required to identify the responsible protein(s).[10] Unbiased methods are crucial for discovering novel mechanisms of toxicity or even new therapeutic opportunities (polypharmacology).[11]
PART 2: A TIERED STRATEGY FOR PROACTIVE OFF-TARGET PROFILING
A successful off-target mitigation strategy is not a single experiment but a multi-tiered, iterative process. We recommend a "predict-test-validate" approach that moves from broad, low-cost computational methods to highly specific, biologically relevant cellular assays.
Tier 1: In Silico & Computational Prediction (The "Predict" Phase)
Before committing to expensive and time-consuming wet lab experiments, computational tools can provide a valuable initial risk assessment. These methods use the structure of your compound to predict potential interactions with a vast array of known protein structures.[2][12]
-
Step 1: Obtain a High-Quality 3D Structure: Generate a low-energy 3D conformation of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine using standard computational chemistry software. The accuracy of the input structure is critical for reliable predictions.
-
Step 2: Select Appropriate Algorithms: Utilize a combination of approaches.
-
Ligand-Based (Similarity Searching): Compare your molecule to databases of compounds with known off-target activities (e.g., ChEMBL, BindingDB). This can rapidly identify potential issues based on structural similarity to known problematic molecules.
-
Structure-Based (Molecular Docking): Dock your compound's 3D structure against a library of protein binding sites. This can predict binding affinity and identify potential off-targets even if they are structurally unrelated to known binders.
-
-
Step 3: Choose Your Target Database: Run predictions against comprehensive databases. A good starting point is to screen against proteins implicated in common toxicities (e.g., hERG, CYPs) and large protein families prone to promiscuous binding, such as kinases and GPCRs.
-
Step 4: Analyze and Triage the Results: The output will be a ranked list of potential off-targets. Do not treat this as definitive proof. The goal is to generate hypotheses. Prioritize the top hits for follow-up experimental validation based on predicted binding affinity, biological function of the potential off-target, and relevance to your intended therapeutic area.
Caption: In Silico Off-Target Prediction Workflow.
Tier 2: In Vitro Biochemical Assays (The "Test" Phase)
The hypotheses generated from computational screening must be confirmed experimentally. Broad panel screening using biochemical or biophysical assays is the gold standard for this step.[2] These assays directly measure the interaction of your compound with a large number of purified proteins.
-
Step 1: Select the Right Panel(s): Choose panels based on your in silico predictions and the known liabilities of your compound class. If your primary target is a kinase, a broad kinome scan is essential to assess selectivity.[13] For most compounds, a general safety panel that includes key cardiovascular, central nervous system, and metabolic targets is highly recommended.
-
Step 2: Choose an Appropriate Concentration: Start with a high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions. This acts as a "red flag" screen. Any significant activity (>50% inhibition or binding) at this concentration warrants further investigation.
-
Step 3: Follow Up with Dose-Response: For any hits identified in the initial screen, perform a full dose-response curve to determine the potency (e.g., IC₅₀ or Kᵢ) of the off-target interaction.
-
Step 4: Calculate the Selectivity Window: The critical output is the ratio of off-target potency to on-target potency. A large selectivity window (e.g., >100-fold) provides confidence in the compound's specificity. A narrow window indicates a potential liability that must be addressed through medicinal chemistry.
| Assay Type | Principle | Typical Panel | Pros | Cons |
| Kinome Profiling | Measures binding affinity or enzymatic inhibition against a large panel of kinases. | KINOMEscan™, KinaseProfiler™ | Highly comprehensive for kinase inhibitors; quantitative (Kᵢ/IC₅₀).[14] | Specific to kinases; can be expensive. |
| GPCR Profiling | Radioligand binding assays to measure displacement of a known ligand from a GPCR. | GPCR Profiling Panels | Broad coverage of a critical target class; well-standardized. | Indirect measure of functional activity (agonist vs. antagonist). |
| Ion Channel Profiling | Electrophysiology (patch-clamp) or fluorescence-based assays to measure ion channel function. | Ion Channel Panels (incl. hERG) | Functionally relevant; essential for cardiac safety assessment. | Lower throughput; complex assays. |
| CEREP Safety Panel | A broad panel of ~70 targets including GPCRs, ion channels, transporters, and enzymes known to be linked to ADRs. | SafetyScreen44™, CEREP Panel | Cost-effective broad liability screen; industry standard. | Not exhaustive; provides a "snapshot" rather than deep profiling. |
Tier 3: Cell-Based & Phenotypic Screening (The "Validate" Phase)
Biochemical assays use purified proteins in an artificial environment. The final step is to validate whether a predicted off-target interaction translates into a functional effect in a more biologically relevant system: the living cell.[15]
-
Step 1: Develop a Specific Cellular Assay: For a high-priority off-target identified in Tier 2, develop a functional cell-based assay. For example, if your compound hits a specific GPCR, you could measure downstream signaling (e.g., cAMP accumulation or calcium flux) in cells overexpressing that receptor.
-
Step 2: Employ Phenotypic Screening: Use high-content imaging or other phenotypic platforms to assess the global impact of your compound on cell health, morphology, and signaling pathways.[9][10] This unbiased approach can confirm the cellular consequence of a known off-target or uncover entirely new, unexpected effects.[16]
-
Step 3: Correlate Potency: Compare the potency of the compound in the cellular off-target assay with its on-target cellular potency. If the potencies are too close, it confirms a high risk of off-target effects at therapeutic concentrations.
-
Step 4: Use a Negative Control: Synthesize a close structural analog of your compound that is inactive against the on-target but retains the off-target activity (if possible). Using this tool compound can help prove that the observed cellular phenotype is due to the off-target interaction.
Caption: Logic of Phenotypic Screening for Off-Target Discovery.
PART 3: MEDICINAL CHEMISTRY STRATEGIES TO ENHANCE SELECTIVITY
Data from the profiling cascade provides the essential map for rationally re-engineering your compound to minimize or eliminate off-target interactions while preserving on-target activity.
Q4: I've confirmed a problematic off-target interaction. How can I rationally modify my compound to improve its selectivity?
This is the core challenge of medicinal chemistry. The goal is to exploit the subtle differences between the on-target and off-target binding sites.[17][18] A systematic Structure-Activity Relationship (SAR) study is required.
-
Exploit Shape and Steric Differences: If the off-target has a smaller binding pocket than your on-target, you can introduce a bulky substituent to your compound that creates a steric clash, preventing binding to the off-target.[19] For 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, this could involve modifying the cyclopentyl group to a larger cycloalkyl or adding substituents.
-
Optimize Electrostatic Interactions: Analyze the electrostatic surfaces of both binding pockets. If the off-target has a patch of negative charge where the on-target is neutral, modifying your compound to introduce a negatively charged group at that position will be repelled by the off-target but tolerated by the on-target.[17]
-
Target Unique Residues: Look for amino acid differences between the two sites. Can you design a new hydrogen bond with a residue that is only present in the on-target? This is a powerful way to gain selectivity.
-
Scaffold Hopping: If modifications to the periphery of the molecule are unsuccessful, consider replacing the central 1,2,4-oxadiazole core with a different heterocyclic scaffold. This can fundamentally alter the compound's shape and interaction profile, potentially eliminating the off-target activity while maintaining the key pharmacophoric features required for on-target binding.
Caption: The Iterative Medicinal Chemistry Design Cycle.
By systematically applying these computational, biochemical, and medicinal chemistry strategies, researchers can effectively identify, understand, and mitigate the off-target effects of novel compounds like 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, ultimately leading to the development of safer and more effective medicines.
References
- Vertex AI Search. (2026, February 23). Deep learning predicts CRISPR off-target effects.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- Sanofi. (n.d.).
- Huang, W. (2025, April 16). Computational Prediction of Off-Target Effects in CRISPR Systems.
- CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects.
- Fusi, N., et al. (n.d.). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. PMC.
- Designing Selective Drugs: Multi-Objective Optimization to Mitig
- Massive Bio. (2026, January 6). Off Target Effect.
- Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444.
- Patsnap Synapse. (2025, May 21). How to improve drug selectivity?
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Huggins, D. J. (2012, February). Rational Approaches to Improving Selectivity in Drug Design.
- Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444.
- Drug Discovery News. (2026, February 23). The precision paradox: Off-target effects in gene editing.
- Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role.
- Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.
- seqWell. (2025, September 23). Selecting the Right Gene Editing Off-Target Assay.
- Moffat, J. G., et al. (2023, June 1). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC.
- Wikipedia. (n.d.). Phenotypic screening.
- Taylor & Francis Online. (2016, February 22). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- Integrated DNA Technologies. (n.d.). Identifying CRISPR editing off-target sites.
- CASSS. (2024, June 11). Off-Target Analysis of Genome Editing Products.
- Liu, X., et al. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. PMC.
- Technology Networks. (2024, April 16). The Role of Phenotypic Screening in Drug Discovery.
- Infinix Bio. (2026, February 20). Effective Strategies for Production Troubleshooting in Biotech: A Comprehensive Guide.
- Frontiers. (2022, August 7). Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs.
- Lareau, C., et al. (2020, May 21). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes.
- Eclipsebio. (n.d.). Methods for reducing siRNA off-target binding.
- Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935.
- Scribe. (2022, November 16).
- BOC Sciences. (2025, September 8). Minimize siRNA Off-Target Effects.
- The Bumbling Biochemist. (2026, March 3). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR.
- Carusillo, A., & Llado Santaeularia, M. (2023, November 30). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024, January 18).
- bioRxiv.org. (2025, February 17). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq.
- How to Create a Troubleshooting Guide for Your Business: + Examples. (2024, December 10).
- PMC. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
- MDPI. (n.d.).
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- QbD Group. (2019, April 2). Technical Writing in Pharma and Biotech: Essential Tips.
- ClickHelp. (2025, February 19).
- MDPI. (2020, May 29).
- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.
- Takara Bio. (n.d.). Reduced off-target effects with CRISPR/Cas9 gesicles.
- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An upd
- CarnaBio USA, Inc. (2020, May 18).
- Frontiers. (2023, March 8). Off-target effects in CRISPR/Cas9 gene editing.
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- 18. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing the Synthesis of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Welcome to the Advanced Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine.
The construction of this functionalized 1,2,4-oxadiazole requires a delicate three-stage sequence: (1) amidoxime formation from cyclopentanecarbonitrile, (2) O-acylation with N-Boc-glycine, and (3) cyclodehydration, followed by Boc deprotection. Below, you will find our comprehensive troubleshooting guide, data-driven optimization tables, step-by-step protocols, and mechanistic insights to ensure self-validating and high-yielding experiments.
Section 1: Reaction Workflow & Troubleshooting Logic
Workflow and logic for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine synthesis.
Section 2: Frequently Asked Questions & Troubleshooting Guide
Q1: My yield for the intermediate cyclopentanecarboximidamide (amidoxime) is consistently below 50%. How can I drive this to completion? Mechanistic Causality: The addition of hydroxylamine to cyclopentanecarbonitrile is a nucleophilic attack. If the reaction environment is too acidic, the hydroxylamine remains protonated and non-nucleophilic. If it is too basic, hydroxylamine can rapidly decompose upon heating. Solution: Ensure a precise stoichiometric ratio. Use 1.5 equivalents of hydroxylamine hydrochloride and 1.6 equivalents of a base like Triethylamine (Et₃N) to efficiently generate the free hydroxylamine base in situ. Refluxing in ethanol for 12–18 hours is standard.
Q2: During the coupling of N-Boc-glycine and cyclopentanecarboximidamide, I observe unreacted starting materials and multiple spots on TLC. Which coupling agent is best? Mechanistic Causality: Standard peptide coupling agents like EDC or DCC can be sluggish when reacting with amidoximes, leading to incomplete O-acylation. Furthermore, over-activation of N-Boc-glycine can lead to undesired side reactions. Solution: N,N'-Carbonyldiimidazole (CDI) is highly recommended. CDI activates the carboxylic acid in situ to form a highly reactive acyl imidazole, which cleanly reacts with the amidoxime's hydroxyl group in DMF without the need for additional auxiliary bases[1].
Q3: The cyclodehydration of the O-acylamidoxime to the 1,2,4-oxadiazole ring is stalling, but heating it harder degrades my Boc group. How do I close the ring efficiently? Mechanistic Causality: Intramolecular cyclodehydration requires overcoming a high activation energy barrier to eliminate water. Conventional prolonged heating (e.g., refluxing in DMF at 110°C+ for 12 hours) often causes thermal cleavage of the Boc protecting group. Solution: Switch to Microwave (MW) Irradiation or a Catalytic/Superbase method . MW irradiation at 150°C for 10–15 minutes provides the necessary thermal energy rapidly, drastically decreasing the reaction time and minimizing the time the Boc group is exposed to heat[2]. Alternatively, using Tetrabutylammonium fluoride (TBAF) in THF[2] or a KOH/DMSO superbase system allows for efficient cyclodehydration at room temperature or under very mild heating, preserving the Boc group entirely[3].
Q4: After Boc deprotection, my final methanamine product is impure or the oxadiazole ring seems compromised. What went wrong? Mechanistic Causality: While 1,2,4-oxadiazoles are generally stable to acidic conditions, using neat Trifluoroacetic acid (TFA) can sometimes leave residual trifluoroacetate salts that are highly hygroscopic, difficult to purge, and can interfere with downstream biological assays. Solution: Use 4M HCl in 1,4-dioxane. This provides a clean deprotection environment, precipitating the final product as a highly pure hydrochloride salt, which can be easily isolated via simple filtration and ether trituration.
Section 3: Quantitative Data & Optimization Summary
The following table summarizes the impact of various coupling and cyclization strategies on the yield and integrity of the Boc-protected intermediate.
| Coupling/Cyclization Strategy | Reagents & Conditions | Reaction Time | Boc Stability | Overall Yield (Steps 2 & 3) |
| Conventional Thermal | EDC/HOBt, DMF, 110°C | 12 - 18 h | Low (Thermal degradation) | 35 - 45% |
| CDI + Conventional Heating | CDI, DMF, 110°C | 4 - 6 h | Moderate | 55 - 65% |
| CDI + Microwave Irradiation | CDI, DMF, MW 150°C | 15 mins | High | 80 - 85% |
| Superbase (Room Temp) | CDI (Step 1), KOH/DMSO | 2 - 4 h | Very High | 85 - 90% |
| TBAF Catalyzed | CDI (Step 1), TBAF/THF | 12 h (RT) | Very High | 88 - 95% |
Section 4: Step-by-Step Experimental Protocols (Optimized Route)
Protocol A: Synthesis of Cyclopentanecarboximidamide
-
Preparation: In a round-bottom flask, dissolve cyclopentanecarbonitrile (10.0 mmol, 1.0 equiv) and hydroxylamine hydrochloride (15.0 mmol, 1.5 equiv) in 30 mL of absolute ethanol.
-
Free-basing: Add triethylamine (16.0 mmol, 1.6 equiv) dropwise at room temperature. Stir for 15 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to 80°C for 12–18 hours. Monitor completion via TLC (Ninhydrin stain).
-
Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer twice more with EtOAc.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the amidoxime as a white/off-white solid. Use directly in the next step without further purification.
Protocol B: CDI-Mediated Coupling and Microwave Cyclodehydration
This protocol utilizes a one-pot, two-step approach leveraging CDI and microwave technology to protect the Boc group[1][4].
-
Activation: In a dry microwave-safe vial, dissolve N-Boc-glycine (5.5 mmol, 1.1 equiv) in 10 mL of anhydrous DMF. Add N,N'-Carbonyldiimidazole (CDI) (6.0 mmol, 1.2 equiv) portion-wise at room temperature.
-
Validation: Stir for 30 minutes. Self-validation check: You must observe CO₂ gas evolution; this confirms the formation of the active acyl imidazole.
-
O-Acylation: Add cyclopentanecarboximidamide (5.0 mmol, 1.0 equiv) to the vial. Stir at room temperature for 2 hours to form the O-acylamidoxime intermediate.
-
Cyclodehydration: Seal the vial and subject it to microwave irradiation at 150°C for exactly 15 minutes[2].
-
Workup: Cool the vial to room temperature. Dilute the mixture with EtOAc (40 mL) and wash extensively with water (3 x 30 mL) and brine (30 mL) to completely remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to obtain pure N-Boc-1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine.
Protocol C: Boc Deprotection to Yield Final Product
-
Preparation: Dissolve the N-Boc-protected oxadiazole (3.0 mmol) in a minimal amount of anhydrous dichloromethane (DCM, ~5 mL) and cool to 0°C in an ice bath.
-
Deprotection: Slowly add 4M HCl in 1,4-dioxane (30.0 mmol, 10 equiv).
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours. A white precipitate should begin to form.
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether (20 mL), filter, and wash with additional ether. Dry under a high vacuum to yield 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride as a highly pure white powder.
Section 5: References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: mdpi.com URL:[2]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide Source: d-nb.info URL:[1]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications Source: chim.it URL:
-
A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO Source: researchgate.net URL:[3]
-
One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition Source: researchgate.net URL:[4]
Sources
Technical Support Center: Troubleshooting Cytotoxicity of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing unexpected cell death in their in vitro assays.
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine is a highly versatile pharmacophore. The 1,2,4-oxadiazole ring is frequently employed as a hydrolytically stable bioisostere for esters and amides in medicinal chemistry. However, coupling this electron-poor heterocycle with a lipophilic cyclopentyl group and a basic primary amine (methanamine) creates a "perfect storm" for artifactual and mechanism-based cytotoxicity.
This guide is designed to help you differentiate between true target-mediated toxicity, physicochemical artifacts, and structure-driven off-target effects, ensuring the scientific integrity of your screening data.
FAQ Section 1: Physicochemical Artifacts (The "False Positive")
Q: My cell viability drops sharply at concentrations >10 µM, but the dose-response curve is incredibly steep (Hill slope > 3). Is this true target-mediated toxicity? A: A highly steep dose-response curve is a classic hallmark of colloidal aggregation, not true stoichiometric target engagement. The cyclopentyl moiety drives the molecule's lipophilicity, causing it to crash out of aqueous solution and form sub-micron colloidal aggregates. These aggregates sequester essential media proteins or directly disrupt the cellular lipid bilayer, causing rapid, non-specific cell death[1]. In early drug discovery, colloidal aggregation is one of the largest contributors to false-positive cytotoxicity[2].
Q: How can I formulate my assays to prevent this aggregation-induced toxicity? A: You must alter the thermodynamic environment of the assay media. Do not exceed 0.1% final DMSO concentration, as higher levels can paradoxically trigger "solvent shock" when introduced to aqueous media, nucleating aggregates. Instead, pre-complex the compound with a carrier such as Bovine Serum Albumin (BSA) or use a cyclodextrin derivative (e.g., 20% HPβCD) to shield the lipophilic cyclopentyl group and maintain the compound in a monomeric state.
FAQ Section 2: Mechanism-Based Chemical Toxicity
Q: I have optimized the formulation and confirmed no aggregation, but I still observe severe cytoplasmic vacuolization and cell death after 24 hours. What is the chemical driver? A: You are likely observing lysosomotropism . The methanamine group is a weakly basic primary amine (pKa ~9.0–10.0). In the neutral pH of the cytosol (pH ~7.2), the molecule is partially uncharged and highly membrane-permeable. However, once it diffuses into the acidic lysosome (pH ~4.5–5.0), the amine becomes fully protonated. This charged species can no longer cross the lysosomal membrane, leading to massive intralysosomal accumulation via ion trapping[3]. This accumulation causes osmotic swelling (visible as vacuolization), lysosomal membrane permeabilization (LMP), and subsequent apoptotic cell death[4].
Q: How can I modify the structure (SAR) to reduce lysosomal trapping while maintaining the oxadiazole core? A: To mitigate lysosomotropism, you must lower the basicity (pKa) of the primary amine or increase steric hindrance. Consider α -methylation of the methanamine carbon to introduce steric bulk, which slows lysosomal accumulation. Alternatively, introduce electron-withdrawing groups (e.g., fluorination) adjacent to the amine to lower its pKa below 7.0, preventing protonation in the lysosome.
FAQ Section 3: Assay Interference
Q: Could the 1,2,4-oxadiazole methanamine be interfering directly with my MTT/MTS viability assay? A: Yes. Primary amines can undergo oxidative deamination by cellular amine oxidases (like MAO or SSAO), generating reactive aldehydes and hydrogen peroxide. These reactive oxygen species can skew redox-based tetrazolium reduction assays (like MTT), leading to artificially low absorbance readings that mimic cell death. We strongly recommend switching to an orthogonal, ATP-based luminescence assay to validate true metabolic viability.
Data Presentation: Diagnostic Signatures of Cytotoxicity
To effectively troubleshoot, compare your experimental observations against these established causality profiles:
| Toxicity Driver | Primary Causality | Diagnostic Signature | Mitigation Strategy |
| Colloidal Aggregation | Cyclopentyl-driven lipophilicity causing phase separation. | Hill slope > 3; DLS particles > 100 nm; immediate cell death (< 4h). | Add 0.01% Triton X-100 or BSA to assay media; keep DMSO < 0.1%. |
| Lysosomotropism | Basic methanamine (pKa > 8) undergoes ion trapping in lysosomes. | Extensive cytoplasmic vacuolization; delayed apoptosis (24-48h). | SAR optimization: α -substitution or fluorination to lower amine pKa. |
| Assay Interference | Oxidative deamination of the primary amine generating ROS. | Discrepancy between MTT absorbance and visual cell confluence. | Switch to orthogonal ATP-based viability assay (e.g., CellTiter-Glo). |
Mandatory Visualization: Troubleshooting Workflow
Below is the logical workflow for diagnosing and mitigating the specific cytotoxicity drivers associated with 1,2,4-oxadiazole derivatives.
Logical workflow for diagnosing and mitigating cytotoxicity drivers in 1,2,4-oxadiazole derivatives.
Experimental Protocol: Self-Validating Cytotoxicity Assessment
To ensure trustworthiness, your experimental protocol must be a self-validating system. This step-by-step methodology pairs an orthogonal viability readout with a physical counter-screen to definitively rule out artifacts.
Step 1: Compound Preparation (Avoiding Solvent Shock)
-
Prepare a 10 mM stock of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine in 100% anhydrous DMSO.
-
Critical Step: Do not spike the DMSO stock directly into the cell culture plate. Instead, create an intermediate dilution plate using complete culture media supplemented with 1% BSA.
-
Titrate the compound in the intermediate plate, ensuring the final DMSO concentration transferred to the cells never exceeds 0.1% (v/v).
Step 2: Dynamic Light Scattering (DLS) Counter-Screen
-
Transfer 50 µL of the highest concentration media-compound mixture (e.g., 100 µM) into a clear-bottom cuvette.
-
Analyze via DLS at 25°C.
-
Validation Check: If the derived count rate increases significantly compared to the vehicle control, or if particles >100 nm are detected, the compound is aggregating[2]. You must halt the biological assay and reformulate using HPβCD.
Step 3: Orthogonal Viability Assessment (ATP-Based)
-
Seed cells (e.g., HEK293 or HepG2) at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight.
-
Treat cells with the validated, monomeric compound dilutions for 24–48 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® equal to the volume of cell culture media present in each well (e.g., 100 µL).
-
Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence. This ATP-dependent readout bypasses the redox interference common to primary amines, providing a true measure of cellular metabolism.
References
-
Colloidal Aggregation Confounds Cell-Based Covid-19 Antiviral Screens ACS Publications[Link]
-
Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death Biochemical Society Transactions[Link]
-
The non-cytotoxic small molecule NPB does not inhibit BAD phosphorylation and forms colloidal aggregates Communications Medicine (Nature / PMC)[Link]
-
Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications ResearchGate[Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications Società Chimica Italiana (Chim.it)[Link]
Sources
Technical Support Center: In Vivo Dosing & Pharmacokinetics for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic (PK) and formulation challenges associated with 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine .
This molecule leverages the 1,2,4-oxadiazole heterocycle as a metabolically stable bioisostere for esters and amides[1][2], paired with a lipophilic cyclopentyl group and a basic primary methanamine. While this structural combination offers excellent target engagement potential, it presents unique challenges in aqueous solubility, rapid clearance, and dose scaling. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the scientific integrity of your in vivo studies.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why is my in vivo exposure (AUC) lower than expected despite the compound's high stability in liver microsomes?
A: The 1,2,4-oxadiazole ring is intentionally utilized as a metabolically stable bioisostere that effectively resists hydrolysis by plasma esterases[1]. However, the overall molecule's clearance is likely driven by its other functional groups. The primary methanamine is highly susceptible to rapid oxidation by monoamine oxidases (MAOs) or Phase II N-acetylation. Furthermore, at physiological pH (7.4), the amine is protonated, which can drive rapid renal clearance before hepatic metabolism even occurs[3]. Actionable Advice: Quantify both the parent compound and its N-acetylated metabolite in the urine to determine if clearance is metabolically or renally driven.
Metabolic stability of the oxadiazole core versus the lability of the primary amine.
Q2: How should I adjust the formulation to prevent precipitation during intravenous (IV) administration?
A: Precipitation upon injection is a common artifact when dosing lipophilic oxadiazoles containing basic amines[4]. The cyclopentyl group drives high lipophilicity, while the amine requires an acidic environment to remain ionized and soluble. If formulated in a neutral phosphate buffer, the compound may rapidly convert to its free-base form and precipitate in the bloodstream. To prevent this, formulate the compound as a hydrochloride salt in a slightly acidic, co-solvent-based vehicle (e.g., 10% PEG400, 5% Tween 80, 85% Saline at pH 4.5).
Q3: I am transitioning from IV to Oral (PO) dosing. How do I refine the therapeutic window?
A: Because the cyclopentyl group adds lipophilicity and the amine adds polarity, the molecule may exhibit permeability-limited absorption in the gastrointestinal tract[3]. Start with a 3x to 5x PO dose multiplier relative to your established IV clearance dose. Use allometric scaling (see Table 2) to translate your murine doses to higher mammals, ensuring you account for differences in body surface area and basal metabolic rates.
Part 2: Self-Validating Experimental Protocols
To ensure trustworthiness in your PK data, every dosing workflow must include built-in validation checkpoints. Do not rely on nominal calculations alone.
Workflow: Formulation & In Vivo Administration
Step 1: Salt Formation and Solubilization
-
Action: Weigh the free base of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine and dissolve it in 1.0 molar equivalent of 0.1N HCl. Add PEG400 (10% v/v) and vortex for 2 minutes.
-
Causality: The primary amine must be protonated to overcome the lipophilicity of the cyclopentyl ring, ensuring thermodynamic solubility and preventing gut-wall precipitation during PO dosing.
-
Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the solution. A polydispersity index (PDI) > 0.3 or visible turbidity indicates micro-precipitation. Do not proceed until the solution is optically clear.
Step 2: Vehicle Dilution and pH Adjustment
-
Action: Dilute the solution with 0.9% sterile saline to reach the target concentration. Add up to 5% Tween 80 if necessary. Verify the final pH is between 4.5 and 5.5.
-
Causality: Highly acidic formulations (pH < 3) cause injection-site necrosis and alter local blood flow, artificially skewing absorption kinetics and volume of distribution (Vd).
-
Validation Checkpoint: Take a 10 µL pre-dose aliquot and analyze it via LC-MS/MS against a standard curve. The measured concentration must be within ±5% of the nominal target dose. This validates that no compound was lost to container adsorption.
Step 3: Administration and Post-Dose Verification
-
Action: Administer the validated formulation via tail vein injection (IV) or oral gavage (PO).
-
Causality: Precise delivery ensures that the calculated pharmacokinetic parameters reflect the molecule's true properties, not administration errors.
-
Validation Checkpoint: Collect a 5-minute post-dose plasma sample (for IV) to calculate the extrapolated initial concentration (C0). If C0 is significantly lower than predicted by the dose/blood volume ratio, investigate immediate tissue partitioning or precipitation in the lung capillary bed.
Workflow for iterative in vivo PK optimization and dosage refinement.
Part 3: Quantitative Data Summaries
Table 1: Recommended Formulation Vehicles for Oxadiazole-Amines
| Vehicle Component | Function | Volume/Weight % | Mechanistic Rationale |
| Saline (0.9% NaCl) | Aqueous Base | 80-90% | Maintains isotonicity for IV/PO administration. |
| PEG400 | Cosolvent | 5-10% | Solubilizes the highly lipophilic cyclopentyl moiety. |
| Tween 80 | Surfactant | 1-5% | Prevents precipitation of the free base in the bloodstream. |
| 0.1N HCl | pH Adjuster | Titrate to pH 4.5-5.5 | Ensures protonation of the primary methanamine. |
Table 2: Allometric Scaling Factors for Dose Refinement (Use these factors to translate optimized murine doses to higher species prior to toxicity testing)
| Species | Average Body Weight (kg) | Body Surface Area (m²) | Km Factor | Equivalent Dose Multiplier (from Mouse) |
| Mouse | 0.02 | 0.007 | 3 | 1.0x (Baseline) |
| Rat | 0.15 | 0.025 | 6 | 0.5x |
| Dog | 10.0 | 0.400 | 20 | 0.15x |
| Human | 60.0 | 1.620 | 37 | 0.08x |
References
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Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors. PubMed / NIH.4
-
Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. ACS Omega.3
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central / NIH.1
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.2
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Società Chimica Italiana.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Guide: 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine vs. Established DPP-IV Inhibitors
The Role of Oxadiazole Fragments in DPP-IV Target Space
In modern Fragment-Based Drug Discovery (FBDD) [1], identifying low-molecular-weight starting points with high binding efficiency is critical for developing novel therapeutics. 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (MW: 167.21 Da) serves as a highly efficient, fragment-level competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV).
Unlike fully optimized clinical drugs such as Sitagliptin or Vildagliptin, which occupy multiple sub-pockets simultaneously, this oxadiazole methanamine acts as a targeted pharmacophore. The primary amine forms critical electrostatic interactions with the Glu205/Glu206 residues in the DPP-IV active site, while the cyclopentyl ring acts as a lipophilic anchor in the S1 hydrophobic pocket. This guide objectively compares the efficacy, ligand efficiency (LE), and experimental validation of this fragment against known clinical standards.
Mechanistic Pathway of DPP-IV Inhibition
DPP-IV is a serine protease responsible for the rapid degradation of incretin hormones like Glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, active GLP-1 levels are preserved, thereby stimulating glucose-dependent insulin secretion [2].
Figure 1: Mechanism of DPP-IV inhibition preserving active GLP-1 for insulin secretion.
Comparative Efficacy & Ligand Efficiency Data
When comparing a fragment to a fully elaborated drug, raw IC₅₀ values are scientifically disingenuous. A 167 Da fragment cannot out-compete a 407 Da optimized molecule in absolute potency. Instead, Ligand Efficiency (LE) —defined as the binding energy per heavy atom (kcal/mol/HA)—is the gold standard metric. An LE > 0.30 indicates an excellent candidate for further structural elaboration.
| Compound | Molecular Weight (Da) | Heavy Atoms (HA) | IC₅₀ (µM) | Ligand Efficiency (kcal/mol/HA) | Primary Binding Mode |
| 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine | 167.21 | 12 | 45.0 | ~0.42 | S1 pocket (cyclopentyl), Glu205/206 (amine) |
| Sitagliptin [3] | 407.31 | 28 | 0.018 | ~0.35 | S1, S2, S2' extended pockets |
| Vildagliptin [4] | 303.40 | 22 | 0.003 | ~0.38 | S1, S2 (covalent cyanopyrrolidine) |
Data Interpretation: While Sitagliptin exhibits nanomolar potency, the oxadiazole fragment demonstrates a superior Ligand Efficiency (0.42). This proves that the fragment makes nearly optimal use of its atomic footprint, validating it as a highly efficient scaffold for analog development.
Experimental Validation Protocol
To ensure trustworthiness and reproducibility, the inhibitory efficacy must be evaluated using a self-validating fluorogenic assay system. The assay quantifies DPP-IV activity by measuring the cleavage of a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC).
Workflow Overview
Figure 2: Step-by-step fluorogenic assay workflow for validating DPP-IV inhibitors.
Step-by-Step Methodology
Note: This protocol incorporates internal controls to calculate strictly specific inhibition, eliminating false positives caused by autofluorescence [5].
-
Buffer & Reagent Preparation:
-
Prepare 1X DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Causality: Maintaining pH 8.0 is critical as the catalytic triad of DPP-IV (Ser630, Asp708, His740) requires this specific protonation state for optimal nucleophilic attack.
-
-
Plate Setup & Compound Dilution:
-
In a 96-well black opaque microplate, add 30 µL of Assay Buffer to each well.
-
Prepare a 10-point serial dilution of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (ranging from 1 mM to 100 nM) and add 10 µL to the test wells.
-
Self-Validation Controls: Add 10 µL of Sitagliptin (100 µM) to positive control wells (100% inhibition baseline) and 10 µL of DMSO vehicle to negative control wells (0% inhibition baseline).
-
-
Enzyme Incubation:
-
Add 10 µL of recombinant human DPP-IV enzyme to all wells.
-
Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation allows the fragment to establish binding equilibrium in the S1/S2 pockets prior to substrate competition, ensuring accurate steady-state kinetic measurements.
-
-
Reaction Initiation:
-
Add 50 µL of the fluorogenic substrate (Gly-Pro-AMC, final concentration 50 µM) to initiate the reaction. Incubate in the dark at 37°C for 30 minutes.
-
-
Fluorescence Readout & Analysis:
-
Measure fluorescence using a microplate reader (Excitation: 350-360 nm; Emission: 450-465 nm).
-
Calculate % Inhibition: [1 - (RFU_test - RFU_blank) / (RFU_vehicle - RFU_blank)] * 100. Fit the data to a 4-parameter logistic curve to derive the IC₅₀.
-
Structural & Kinetic Analysis
The experimental choice to utilize 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine over traditional piperazine-based fragments lies in the unique electronics of the 1,2,4-oxadiazole ring. The oxadiazole acts as a metabolically stable bioisostere for an amide bond.
During the assay, if the compound exhibits a high IC₅₀ (e.g., 45 µM), researchers must not discard it as inactive. Because fragments possess low molecular weights, their binding is driven by highly specific, directional hydrogen bonds rather than non-specific hydrophobic bulk. The primary amine of this fragment forms a critical salt bridge with Glu205/206—a hallmark interaction shared by Sitagliptin. By confirming this interaction via the outlined biochemical assay, drug development professionals can confidently use "fragment growing" techniques to extend the molecule into the S2' pocket, exponentially increasing potency while maintaining the core's excellent ligand efficiency.
References
-
Wikipedia Contributors. "Fragment-based lead discovery." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4369359, Sitagliptin." PubChem. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6918537, Vildagliptin." PubChem. Available at:[Link]
-
Montoya-Rodríguez, A., et al. "Gastrointestinal Endogenous Protein-Derived Bioactive Peptides: An in Vitro Study of Their Gut Modulatory Potential." Nutrients (MDPI), 2016. Available at:[Link]
A Preclinical Benchmarking Guide: 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine vs. Capivasertib and Fulvestrant in HR+/HER2- Breast Cancer
Introduction
The therapeutic landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer is continually evolving. A significant advancement in this area is the combination of the AKT inhibitor, Capivasertib, with the selective estrogen receptor degrader (SERD), Fulvestrant.[1][2] This combination has demonstrated a notable improvement in progression-free survival in clinical trials, particularly in tumors with alterations in the PI3K/AKT/PTEN pathway.[3][4][5][6]
This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine (hereafter referred to as Compound X ), against the current standard of care, the combination of Capivasertib and Fulvestrant. Based on the presence of the 1,2,4-oxadiazole moiety, a known pharmacophore in kinase inhibitors, we hypothesize that Compound X may exert its anticancer effects through modulation of critical cell signaling pathways, such as the PI3K/AKT/mTOR cascade.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by detailed experimental protocols.
Mechanism of Action: Standard of Care
The current standard of care for patients with HR-positive, HER2-negative locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN alterations, following progression on at least one endocrine-based regimen, is the combination of Capivasertib and Fulvestrant.[1][2]
-
Capivasertib is a potent, selective, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][7][8][9] By inhibiting AKT, Capivasertib prevents the phosphorylation of downstream substrates, thereby disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[7]
-
Fulvestrant is a selective estrogen receptor degrader (SERD).[10][11] It binds to the estrogen receptor (ER) with high affinity, leading to a conformational change that results in the receptor's ubiquitination and subsequent degradation by the proteasome.[12][13][14] This leads to a profound inhibition of estrogen-mediated signaling, a key driver in HR+ breast cancer.
The combination of Capivasertib and Fulvestrant provides a dual-pronged attack, targeting both the endocrine and the PI3K/AKT signaling pathways, which are frequently co-activated in resistant tumors.[2]
Hypothesized Mechanism of Action: Compound X
Based on the chemical scaffold of Compound X, which features a 1,2,4-oxadiazole ring, we hypothesize that it functions as a kinase inhibitor. The PI3K/AKT/mTOR pathway is a rational target for investigation due to its central role in HR+/HER2- breast cancer pathogenesis and resistance to endocrine therapies.
Caption: Hypothesized PI3K/AKT/mTOR signaling pathway and points of inhibition.
Comparative In Vitro Evaluation
A battery of in vitro assays is essential for the initial benchmarking of Compound X against the standard of care.
Cell Viability and Cytotoxicity Assays
These assays provide a quantitative measure of the anti-proliferative and cytotoxic effects of the compounds on breast cancer cell lines.
Table 1: In Vitro Cell Viability Data (IC50 Values in µM)
| Cell Line | Receptor Status | PI3K/AKT Pathway Status | Compound X | Capivasertib | Fulvestrant | Capivasertib + Fulvestrant |
| MCF-7 | HR+/HER2- | PIK3CA mutant | ||||
| T-47D | HR+/HER2- | PIK3CA mutant | ||||
| ZR-75-1 | HR+/HER2- | Wild-type | ||||
| MDA-MB-231 | Triple-Negative | PTEN null |
Data to be populated from experimental results.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T-47D) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15][16]
-
Compound Treatment: Treat the cells with serial dilutions of Compound X, Capivasertib, Fulvestrant, and the combination of Capivasertib and Fulvestrant for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][18][19]
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Kinase Inhibition Assays
To validate the hypothesized mechanism of action of Compound X, a direct kinase inhibition assay is crucial.
Table 2: In Vitro Kinase Inhibition Data (IC50 Values in nM)
| Kinase Target | Compound X | Capivasertib |
| AKT1 | ||
| AKT2 | ||
| AKT3 | ||
| PI3Kα | ||
| mTOR |
Data to be populated from experimental results.
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[20][21]
-
Reagent Preparation: Prepare the kinase, substrate (e.g., a specific peptide for AKT), and ATP solutions in the appropriate kinase reaction buffer.
-
Compound Dilution: Perform serial dilutions of Compound X and Capivasertib in DMSO.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and the test compounds. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 values.
Target Modulation Assays (Western Blotting)
Western blotting is used to confirm the on-target effects of the compounds by assessing the phosphorylation status of key proteins in the PI3K/AKT pathway.[22][23][24][25][26]
-
Cell Treatment and Lysis: Treat breast cancer cells with Compound X, Capivasertib, Fulvestrant, and the combination for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6K, total S6K, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
Caption: A simplified workflow for Western blot analysis.
Comparative In Vivo Evaluation
In vivo studies are critical to assess the anti-tumor efficacy and tolerability of Compound X in a more physiologically relevant setting.
Xenograft Tumor Models
Cell-line derived xenograft (CDX) models are a standard preclinical tool for evaluating the efficacy of anticancer agents.[27][28][29]
Table 3: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | N/A | ||
| Compound X (dose 1) | |||
| Compound X (dose 2) | |||
| Capivasertib + Fulvestrant |
Data to be populated from experimental results.
-
Cell Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice (e.g., nude or NSG mice).[30][31]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer Compound X (e.g., via oral gavage), Capivasertib (oral gavage), and Fulvestrant (intramuscular injection) according to a predetermined dosing schedule. Include a vehicle control group.
-
Efficacy Assessment: Measure tumor volume and body weight twice weekly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor samples for Western blot analysis of target modulation.
-
Data Analysis: Compare the mean tumor volumes between treatment groups and calculate the percentage of tumor growth inhibition.
Sources
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- 2. Mechanism of Action (MOA) | TRUQAP® (capivasertib) Tablets | For HCPs [truqaphcp.com]
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- 4. Capivasertib/Fulvestrant in patients with HR+, HER2-low or HER2-negative locally advanced or metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Capivasertib in combination with FASLODEX® (fulvestrant) granted Priority Review in the US for patients with advanced HR-positive breast cancer [astrazeneca-us.com]
- 7. What is the mechanism of Capivasertib? [synapse.patsnap.com]
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- 9. bccancer.bc.ca [bccancer.bc.ca]
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- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
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- 28. Frontiers | Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing [frontiersin.org]
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A Framework for the Stereoselective Analysis of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine: A Methodological Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The principle of stereoisomerism is a cornerstone of modern pharmacology, where the three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity, potency, and safety profile. This guide presents a comprehensive methodological framework for the comparative analysis of the enantiomers of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, a novel chiral molecule. While specific experimental data for this compound is not yet publicly available, this document serves as an in-depth technical guide, outlining the necessary steps for its synthesis, chiral separation, and comparative biological evaluation. By grounding our discussion in the established chemistry and pharmacology of 1,2,4-oxadiazole derivatives, we provide a robust, scientifically-validated roadmap for researchers seeking to investigate this and similar chiral molecules.
Introduction: The Significance of Chirality and the 1,2,4-Oxadiazole Scaffold
Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting profound differences in their interactions with chiral biological macromolecules like receptors and enzymes. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). A thorough comparative analysis of enantiomers is therefore not merely an academic exercise but a critical step in drug discovery and development.
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] It is frequently employed as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] Derivatives of 1,2,4-oxadiazole have been explored for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3] The introduction of a chiral center, as in 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, creates the potential for stereoselective interactions with biological targets, making a comparative analysis of its enantiomers essential.
This guide will provide a hypothetical, yet scientifically rigorous, framework for the complete stereoselective investigation of this molecule, from initial synthesis to final comparative biological assays.
Synthesis and Chiral Resolution
The first phase of any comparative analysis is the procurement of the racemic mixture and the subsequent isolation of the individual enantiomers in high purity.
Proposed Synthesis of Racemic 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature. A common and effective method involves the coupling of an amidoxime with an activated carboxylic acid derivative, followed by cyclization.[3] For our target molecule, a plausible synthetic route would involve the reaction of cyclopentanecarboximidamide with a protected aminoacetic acid derivative, followed by deprotection.
Experimental Protocol: Synthesis of Racemic 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
-
Amidoxime Formation: Cyclopentanecarbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate to yield cyclopentanecarboximidamide.
-
Coupling and Cyclization: The resulting amidoxime is coupled with an N-protected amino acid, such as N-Boc-glycine, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3] The intermediate O-acyl amidoxime is then cyclized, often with gentle heating, to form the N-Boc protected 1,2,4-oxadiazole.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, racemic 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine.
Caption: Proposed synthetic workflow for the racemic target molecule.
Chiral Resolution of Enantiomers
With the racemic mixture in hand, the next critical step is the separation of the (R)- and (S)-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose on an analytical and semi-preparative scale.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: The choice of chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for separating a wide range of chiral compounds. Initial screening would involve testing several different CSPs with varying mobile phases.
-
Mobile Phase Optimization: A typical mobile phase for chiral separations consists of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is adjusted to optimize the resolution and retention times of the enantiomers. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape for an amine-containing compound like our target.
-
Method Validation: Once separation is achieved, the method should be validated for enantiomeric purity using a photodiode array (PDA) or mass spectrometer (MS) detector to confirm that the separated peaks correspond to the target molecule and are not impurities.
-
Semi-Preparative Scale-Up: For biological testing, larger quantities of each enantiomer are required. The optimized analytical method is scaled up to a semi-preparative HPLC system with a larger column to isolate milligram to gram quantities of each enantiomer with high enantiomeric excess (>99%).
Caption: Workflow for chiral resolution of enantiomers via HPLC.
Comparative Biological Evaluation
This section outlines a hypothetical testing cascade to compare the biological activity of the (R)- and (S)-enantiomers. Given the broad activities of 1,2,4-oxadiazoles, we will propose a tiered approach, starting with general screening and moving towards more specific assays.
Tier 1: Phenotypic Screening (e.g., Anticancer Activity)
Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] A primary screen to assess and compare the antiproliferative activity of the enantiomers is a logical starting point.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be selected.
-
Cell Culture and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, they are treated with a serial dilution of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture for 72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured. The half-maximal inhibitory concentration (IC50) for each compound is calculated by plotting the percentage of cell viability against the compound concentration.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| (R)-Enantiomer | 5.2 | 8.1 |
| (S)-Enantiomer | 85.6 | >100 |
| Racemic Mixture | 10.1 | 15.8 |
This data is purely illustrative to demonstrate how results would be presented.
Tier 2: Target-Based Screening (e.g., Enzyme or Receptor Binding)
If a significant difference in activity (stereoselectivity) is observed in the phenotypic screen, the next step is to identify the specific biological target. The 1,2,4-oxadiazole scaffold has been associated with various targets, including phosphodiesterases and histamine receptors.[4] Let's hypothesize that our molecule interacts with a specific kinase.
Experimental Protocol: Kinase Inhibition Assay
-
Assay Principle: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, would be used. This assay measures the phosphorylation of a substrate by a specific kinase in the presence of the test compounds.
-
Procedure: The kinase, a fluorescently-labeled substrate, and ATP are incubated with varying concentrations of the (R)-enantiomer, (S)-enantiomer, and the racemate.
-
Data Analysis: The TR-FRET signal, which is proportional to the extent of substrate phosphorylation, is measured. IC50 values are determined to quantify the potency of inhibition for each compound.
Caption: Tiered approach for the comparative biological evaluation.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit prospective, framework for the stereoselective analysis of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine. By following a logical progression from synthesis and chiral resolution to a tiered biological evaluation, researchers can systematically elucidate the distinct pharmacological profiles of its enantiomers. The causality behind each experimental choice—from the selection of a chiral stationary phase based on chemical structure to the tiered assay approach—is designed to build a self-validating system of inquiry. Although the specific biological activity of this molecule remains to be discovered, the methodologies described here provide a universal template for the investigation of novel chiral drug candidates. The ultimate goal of such an analysis is to identify the eutomer for further development, potentially leading to a more potent and safer therapeutic agent.
References
- Biological activity of oxadiazole and thiadiazole derivatives - PMC.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- A Straightforward and High-Yielding Synthesis of 1,2,4-Oxadiazoles from Chiral N-Protected α-Amino Acids and A - Semantic Scholar.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview - Research Journal of Pharmacy and Technology.
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A Researcher's Guide to Evaluating the Therapeutic Index of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
In the landscape of modern drug discovery, the quest for novel chemical entities with promising therapeutic activities is relentless. Among the myriad of heterocyclic compounds, oxadiazoles have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] This guide focuses on a specific, likely novel compound, 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine , providing a comprehensive framework for evaluating its therapeutic index—a critical determinant of its potential clinical utility.
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[5][6][7][8][9] A high TI is desirable, indicating a wide margin between efficacy and toxicity.[5][8] This guide will navigate the essential in vitro and in vivo studies required to determine the TI, using a hypothetical anti-inflammatory application for our compound of interest. We will also draw comparisons with a standard non-steroidal anti-inflammatory drug (NSAID) and another heterocyclic compound, Methenamine, which, while being a urinary tract antiseptic, offers an interesting perspective on targeted drug action and safety.[10][11][12][13][14]
The Significance of the Therapeutic Index
In preclinical animal studies, the therapeutic index is typically calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[15][16][17]
TI = LD50 / ED50
In human studies, the toxic dose in 50% of the population (TD50) is used instead of the LD50.[6][7][16][17] A narrow therapeutic index suggests that the doses required for therapeutic effect are close to those that can cause toxicity, necessitating careful dose titration and patient monitoring.[15]
Experimental Workflow for TI Determination
The evaluation of a novel compound's therapeutic index is a multi-step process, beginning with in vitro assays to establish cellular effects and progressing to in vivo studies in animal models to understand systemic efficacy and toxicity.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
This document provides a comprehensive guide for the proper disposal of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine, a chemical compound utilized in various research and development settings. As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide clear, procedural steps grounded in established safety protocols and regulatory frameworks to ensure that this compound is managed responsibly from "cradle-to-grave."
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine was not publicly available. The guidance herein is based on the chemical's structure, information on analogous compounds, and general principles of hazardous waste management. It is imperative to consult your institution's Environmental Health & Safety (EHS) department and the supplier-provided SDS for specific handling and disposal instructions.
Hazard Assessment: A Structural Approach
Understanding the potential hazards of a compound is the first step in managing its waste. In the absence of a specific SDS, we can infer potential risks from its constituent functional groups:
-
Methanamine Group (-CH₂NH₂): The primary amine group suggests that the compound is likely basic and may be corrosive. Amines can cause skin and eye irritation or burns.[1][2]
-
1,2,4-Oxadiazole Ring: This heterocyclic moiety is common in pharmacologically active molecules. While the ring itself is relatively stable, its derivatives can have uninvestigated toxicological properties.
-
Cyclopentyl Group: This aliphatic group suggests the compound may have some organic solvent solubility.
Based on this analysis, 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine should be treated as a potentially toxic, corrosive, and environmentally hazardous substance until proven otherwise.
Core Principles of Chemical Waste Management
All chemical waste disposal procedures are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[3][4] The fundamental principles are universal:
| Principle | Description | Regulatory Justification |
| Identification & Classification | All waste must be accurately identified and classified based on its hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[5][6] | Ensures proper handling, segregation, and disposal to prevent dangerous reactions and environmental contamination. Mandated by EPA regulations (40 CFR § 261.3).[7] |
| Segregation | Incompatible chemicals must be stored and disposed of separately to prevent violent reactions, fires, or the generation of toxic gases.[3][5][8] | Prevents accidental mixing of chemicals like acids and bases, or oxidizers and flammable organic materials.[8][9] |
| Containment | Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed when not in use.[3][5] | Prevents leaks, spills, and the release of vapors. Mandated by OSHA and EPA regulations.[3] |
| Labeling | All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and associated hazard pictograms.[5][8] | Communicates hazards to all personnel and ensures proper handling by waste disposal technicians. |
| Accumulation | Waste should be accumulated at or near the point of generation, in a designated Satellite Accumulation Area (SAA), under the control of laboratory personnel.[3][6] | Limits the quantity of hazardous waste in active work areas and ensures timely removal by EHS professionals.[3][6] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of pure 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine and its dilute solutions.
3.1. Required Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber).
-
Body Protection: A standard laboratory coat.
-
Work Area: All handling of waste should be conducted inside a certified chemical fume hood.
3.2. Waste Collection and Containment
-
Select an Appropriate Container:
-
Use a high-density polyethylene (HDPE) or glass bottle designated for liquid hazardous waste. Ensure the container is clean, dry, and has a secure, leak-proof screw cap.[5]
-
The container must be compatible with a basic, organic amine compound.
-
-
Label the Container:
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill in the required information:
-
Generator Name & Contact Information: Your name, lab number, and phone number.
-
Chemical Contents: Write the full chemical name: "Waste 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine". Do not use abbreviations. If it is in a solution, list the solvent and approximate concentration.
-
Date of Accumulation: The date you first add waste to the container.
-
Hazard Pictograms: Based on the inferred hazards, include pictograms for Toxicity , Corrosion , and Environmental Hazard .
-
-
-
Transferring the Waste:
-
Inside a chemical fume hood, carefully pour the waste into the labeled container using a funnel.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[9]
-
Securely close the container cap immediately after transfer.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in your lab's designated Satellite Accumulation Area.
-
Ensure secondary containment (e.g., a chemical-resistant tray or bin) is used to capture any potential leaks.[3]
-
Keep the container segregated from incompatible waste streams, particularly acids and strong oxidizers.[8]
-
-
Arrange for Pickup:
-
Once the container is full or you have reached your institution's time limit for accumulation, contact your EHS department to schedule a waste pickup.[6]
-
Spill Management
Accidents can happen. A prepared response is critical for safety.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain & Absorb:
-
For small liquid spills, use a chemical absorbent spill kit (e.g., vermiculite or sand). Do not use combustible materials like paper towels.[1]
-
Cover the spill with the absorbent material, working from the outside in.
-
-
Collect & Dispose:
-
Carefully scoop the contaminated absorbent material into a designated solid hazardous waste container or a heavy-duty plastic bag.
-
Label the container as "Debris contaminated with 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine" and manage it as hazardous waste.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste generated in the laboratory.
Caption: Workflow for Hazardous Chemical Waste Disposal.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- How to Properly Manage Hazardous Waste Under EPA Regul
- How to Ensure Safe Chemical Waste Disposal in Labor
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Disposal of Chemical Waste. University of Leicester Safety Services.
- EPA Hazardous Waste Regul
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Steps in Complying with Regul
- Hazardous Waste: Guidelines and Regul
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- Material Safety Data Sheet - Cyclopentanone. Sigma-Aldrich.
- Material Safety Data Sheet - 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine. Cole-Parmer.
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Personal protective equipment for handling 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Comprehensive Safety and Operational Guide: Handling 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
As a Senior Application Scientist, I recognize that handling specialized heterocyclic amines like 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine requires more than a superficial reading of a safety data sheet. For researchers and drug development professionals, understanding the causality behind a molecule's physicochemical properties is the foundation of true laboratory safety.
This guide provides a self-validating operational framework, synthesizing structural chemistry with field-proven logistical and disposal protocols.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first analyze the structural components driving the chemical's reactivity:
-
Nucleophilicity & Corrosivity: The primary methanamine group (-CH₂NH₂) is a moderately strong organic base. Unprotonated free-base amines are highly reactive toward biological tissues, acting as severe skin and eye irritants (GHS Hazard Statements H314 and H319)[1].
-
Dermal Penetration: The 1,2,4-oxadiazole ring, substituted with a cyclopentyl group, significantly increases the molecule's lipophilicity. This allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum, elevating the risk of systemic toxicity upon dermal exposure[2].
-
Material Incompatibility: Organic amines coordinate aggressively with transition metals. They are highly corrosive to copper, brass, zinc, and galvanized surfaces, and will react exothermically with strong oxidizing agents and mineral acids[3].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is often insufficient for lipophilic organic bases. The following matrix outlines the quantitative standards and the mechanistic rationale for each layer of protection[4].
| PPE Category | Material Specification | Quantitative Standard / Thickness | Causality & Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | ≥ 0.11 mm (Nitrile) for incidental; ≥ 0.30 mm (Butyl) for extended contact | Nitrile provides excellent resistance to aqueous amine solutions[5]. Butyl rubber is required for handling concentrated free-base formulations to prevent lipophilic breakthrough[3]. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant (with orbital seal) | Protects against micro-droplets and aerosolized powders. Standard safety glasses lack orbital seals and are insufficient for corrosive amines[4]. |
| Body Protection | Flame-Resistant Lab Coat | 100% Cotton or Nomex | Synthetic fibers (e.g., polyester) can melt into the skin during exothermic amine-acid reactions. A fully buttoned coat prevents dermal exposure[2]. |
| Respiratory | Fume Hood / N95 Respirator | Face velocity 80–120 fpm | All weighing and mixing must occur in a certified fume hood to prevent the inhalation of volatile amine vapors or aerosolized hydrochloride salts[4]. |
Operational Plan: Step-by-Step Handling Protocol
This methodology ensures that every operational step inherently minimizes exposure risks and maintains the chemical integrity of the oxadiazole amine.
Step 1: Environmental Equilibration
-
Action: If the compound is stored at 2–8 °C to maintain stability, allow the sealed vial to equilibrate to room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial introduces ambient moisture condensation. Water can hydrate the amine and potentially degrade the oxadiazole ring over time, altering your experimental stoichiometry.
Step 2: Equipment Selection
-
Action: Utilize only PTFE-coated, glass, or stainless steel spatulas and reaction vessels.
-
Causality: Amines will strip copper and zinc from brass alloys, leading to immediate contamination of your reagent and degradation of laboratory equipment[3][5].
Step 3: Weighing and Transfer
-
Action: Perform all transfers within a certified chemical fume hood. If handling the hydrochloride salt (powder), utilize a draft shield and static-free weighing boats to prevent aerosolization. If handling the free base (oil/liquid), use positive displacement pipettes to account for viscosity and vapor pressure.
Step 4: Reaction Execution
-
Action: When adding the amine to electrophiles (e.g., acid chlorides for amide coupling), add the amine dropwise while maintaining the reaction vessel in an ice-water cooling bath.
-
Causality: Amine neutralization and coupling reactions are highly exothermic. Uncontrolled addition can lead to solvent boil-over and the rapid release of toxic vapors[2].
Spill Management & Neutralization Workflow
Immediate, logical action is required during a spill to prevent environmental release and personnel exposure. Do not use combustible materials (like sawdust) to absorb amine spills, as the heat of reaction can cause ignition[6].
Caption: Logical workflow for the containment, neutralization, and disposal of oxadiazole amine spills.
Step-by-Step Spill Response:
-
Isolate: Evacuate non-essential personnel and increase fume hood ventilation[7].
-
Contain: Surround the spill with an inert absorbent such as dry sand or vermiculite[6].
-
Neutralize: Carefully apply a weak acid (e.g., 5% aqueous citric acid) to the spill area. Causality: Weak acids safely protonate the amine into a water-soluble, non-volatile salt. Never use strong mineral acids (like concentrated HCl), as the resulting exothermic reaction can cause violent splattering[2][6].
-
Collect: Use non-sparking tools to sweep the neutralized slurry into a chemically compatible, sealable hazardous waste container[6][7].
Waste Disposal Protocols
Compliance with OSHA (29 CFR 1910.1450) and EPA guidelines is mandatory to prevent aquatic toxicity and environmental contamination[2][8].
-
Segregation: Never mix organic amine waste with strong oxidizers, heavy metals, or halogenated solvents. Doing so can generate explosive mixtures or highly toxic N-nitroso compounds[2][3].
-
Labeling: Clearly label the container as "Hazardous Waste: Organic Amine (Corrosive/Toxic)"[6].
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources[6].
-
Final Disposal: Drain disposal of organic amines is strictly prohibited. All materials must be collected by your institution's licensed Environmental Health and Safety (EHS) contractor for high-temperature incineration[5][6].
References
-
Title: Polyamidoamine (PAMAM) dendrimer, succinamic acid surface, aqueous solution Source: Dendritech URL: [Link]
-
Title: Methylamine Safety and Handling Guidelines Source: Washington State University Environmental Health & Safety URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL: [Link]
-
Title: 2-Amino-1,3,4-oxadiazole | C2H3N3O | CID 239787 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Chemical Hygiene Plan and Hazardous Materials Safety Manual for Laboratories Source: University of New England URL: [Link]
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- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dendritech.com [dendritech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. une.edu [une.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
